2,6-Di-sec-butylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-di(butan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGJZOULSYEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044440 | |
| Record name | 2,6-Di(butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-99-6, 31291-60-8 | |
| Record name | 2,6-Di-sec-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5510-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-sec-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-bis(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Di(butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butylphenol, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-sec-butylphenol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-SEC-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862GFQ832E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Di-sec-butylphenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-sec-butylphenol is a sterically hindered phenolic compound with significant industrial and emerging scientific interest. Its unique molecular architecture, characterized by two bulky sec-butyl groups flanking a hydroxyl moiety on a benzene ring, imparts a range of valuable properties, most notably its function as a potent antioxidant. This technical guide provides a comprehensive overview of 2,6-di-sec-butylphenol, covering its fundamental chemical and physical characteristics, synthesis methodologies, mechanisms of action, and diverse applications, with a particular focus on its relevance to researchers and professionals in drug development.
Core Chemical Identity and Properties
CAS Number: 5510-99-6[1]
Molecular Formula: C₁₄H₂₂O[1][]
Molecular Weight: 206.32 g/mol []
2,6-Di-sec-butylphenol belongs to the class of alkylphenols.[1] The strategic positioning of the two sec-butyl groups at the ortho positions relative to the hydroxyl group creates steric hindrance, which is pivotal to its chemical behavior and function.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,6-di-sec-butylphenol is presented in the table below. It is important to distinguish it from its close analog, 2,6-di-tert-butylphenol, which is also a widely used antioxidant.
| Property | 2,6-Di-sec-butylphenol | 2,6-Di-tert-butylphenol |
| CAS Number | 5510-99-6 | 128-39-2 |
| Appearance | Amber Liquid | Colorless to light yellow solid or liquid |
| Molecular Weight | 206.32 g/mol | 206.329 g/mol |
| Melting Point | -42 °C | 34 to 37 °C |
| Boiling Point | 257.5 °C | 253 °C |
| Density | 0.9386 g/cm³ at 20 °C | 0.914 g/cm³ at 20 °C |
| Solubility in Water | 8.72e-06 M (practically insoluble) | Insoluble |
| Solubility in Organic Solvents | Readily soluble in alcohols and ethers | Soluble in benzene, carbon tetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons |
Data compiled from multiple sources.[][3][4]
Synthesis of 2,6-Di-sec-butylphenol
The primary industrial synthesis of 2,6-di-sec-butylphenol involves the Friedel-Crafts alkylation of phenol with butenes or sec-butyl alcohol in the presence of a catalyst. The choice of catalyst and reaction conditions is crucial to favor the formation of the 2,6-disubstituted product over other isomers.
A general representation of the synthesis is as follows:
Caption: Synthesis of 2,6-Di-sec-butylphenol via Alkylation.
Representative Experimental Protocol for Ortho-Alkylation of Phenol
The following protocol is a representative example of the synthesis of ortho-alkylated phenols and can be adapted for the synthesis of 2,6-di-sec-butylphenol. This method emphasizes regioselectivity towards the ortho position.
Materials:
-
Phenol
-
sec-Butanol
-
Rhenium-based catalyst (e.g., [Re₂(CO)₁₀]) or an aluminum-based catalyst like aluminum phenoxide.
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactor Setup: A dry, multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with phenol and the chosen catalyst.
-
Solvent Addition: Anhydrous toluene is added to dissolve the reactants.
-
Reactant Addition: sec-Butanol is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a specific temperature (typically between 100-180°C) under a continuous flow of inert gas. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is typically removed by filtration or by washing with a dilute acid solution.
-
Purification: The crude product is purified by distillation under reduced pressure to isolate the 2,6-di-sec-butylphenol from unreacted starting materials and byproducts.
This protocol is based on general principles of ortho-alkylation of phenols.[5][6]
Mechanism of Action as an Antioxidant
The primary function of 2,6-di-sec-butylphenol is as a chain-terminating antioxidant. The bulky sec-butyl groups sterically hinder the hydroxyl group, which allows it to donate its hydrogen atom to a free radical, thereby neutralizing it, without itself becoming a highly reactive species.
The antioxidant mechanism can be summarized as follows:
Caption: Antioxidant Mechanism of 2,6-Di-sec-butylphenol.
This mechanism is particularly effective in preventing the degradation of polymers, rubbers, and other materials susceptible to oxidation.[7][8]
Applications
Industrial Applications
2,6-Di-sec-butylphenol is a versatile chemical intermediate with a wide range of industrial uses:
-
Antioxidant and Stabilizer: It is extensively used in plastics, rubber, and petroleum products to prevent degradation from heat and UV exposure.[][9]
-
Dye Intermediate: It serves as a key raw material in the synthesis of solvent dyes.
-
Agrochemicals: It is used in the manufacturing of surfactants for agrochemical formulations.
Relevance in Drug Development and Medicinal Chemistry
While primarily an industrial chemical, the unique properties of hindered phenols like 2,6-di-sec-butylphenol have garnered attention in the field of drug development.
-
Antioxidant Properties in Biological Systems: The ability of 2,6-di-sec-butylphenol to scavenge hydroxyl radicals has been studied computationally, suggesting a potential role in protecting DNA from oxidative damage.[10] Research on related hindered phenols has demonstrated their ability to protect human erythrocytes from lipid peroxidation and hydrogen peroxide-induced damage in vitro.[11]
-
Scaffold for Novel Therapeutics: The sterically hindered phenol moiety is being explored as a "chameleonic" scaffold in drug design. These molecules can act as antioxidants in healthy tissues while potentially being converted to cytotoxic species in the high reactive oxygen species (ROS) environment of tumor cells.[12] This dual-action capability makes them attractive for the development of new anticancer agents.
-
Modification of Existing Drugs: The incorporation of a hindered phenol antioxidant fragment into existing drug molecules is a strategy being investigated to counterbalance pro-oxidant properties and reduce off-target toxicity. For example, incorporating a 2,6-di-tert-butylphenol moiety into an auranofin analogue was shown to attenuate its pro-oxidant effects.[13]
It is important to note that while the phenolic group is a common feature in many pharmaceuticals, its application can be limited by poor oral bioavailability and rapid metabolism.[14] The bulky alkyl groups in 2,6-di-sec-butylphenol can influence its pharmacokinetic profile, a factor that requires careful consideration in drug design.
Analytical Characterization
A variety of analytical techniques are employed for the identification and quantification of 2,6-di-sec-butylphenol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of alkylphenols. A representative protocol for the analysis of alkylphenols in a sample matrix is outlined below.
Sample Preparation:
-
Extraction: The sample is extracted with a suitable organic solvent, such as toluene, often with the aid of ultrasonication.
-
Cleanup: The extract may require a cleanup step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) or by mixing with a purification matrix like silica gel and anhydrous magnesium sulfate, followed by centrifugation.
Instrumental Conditions (Representative):
-
Gas Chromatograph: Equipped with a capillary column suitable for separating alkylphenols (e.g., Agilent CP-Sil 8 CB).
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the mixture, for example, starting at 50°C and ramping up to 300°C.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
This protocol is based on general methods for alkylphenol analysis.[15][16][17]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 2,6-di-sec-butylphenol will show characteristic signals for the aromatic protons, the methine protons of the sec-butyl groups, and the methyl and methylene protons of the sec-butyl groups. The hydroxyl proton typically appears as a broad singlet. The symmetry of the 2,6-disubstituted pattern simplifies the aromatic region compared to asymmetrically substituted phenols.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 2,6-di-sec-butylphenol will exhibit a characteristic broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Other significant peaks will be observed in the C-H stretching region (3000-2850 cm⁻¹) and the aromatic C=C stretching region (1600-1450 cm⁻¹).
Safety and Toxicology
2,6-Di-sec-butylphenol is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[18]
-
Skin Corrosion/Irritation: Causes skin irritation, and in some classifications, severe skin burns and eye damage.[18]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[18]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, and environmental release should be avoided.
Conclusion
2,6-Di-sec-butylphenol is a valuable industrial chemical with a well-established role as an antioxidant. Its unique sterically hindered phenolic structure provides a robust defense against oxidative degradation in a variety of materials. For researchers and drug development professionals, the interest in this and related compounds lies in their potential as modulators of oxidative stress in biological systems and as versatile scaffolds for the design of novel therapeutic agents. A thorough understanding of its synthesis, properties, and mechanism of action is essential for harnessing its full potential in both industrial and scientific applications.
References
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Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Retrieved from [Link]
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Vinati Organics. (n.d.). DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Retrieved from [Link]
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Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]
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Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
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National Institutes of Health. (2023, August 10). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from [Link]
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Semantic Scholar. (n.d.). The antioxidant 2,6-di-tert-butylphenol moiety attenuates the pro-oxidant properties of the auranofin analogue. Retrieved from [Link]
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Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
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PubMed. (2024, November 24). Phenol (bio)isosteres in drug design and development. Retrieved from [Link]
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ResearchGate. (2025, August 7). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Di-sec-butylphenol. Retrieved from [Link]
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OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]
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ResearchGate. (2019, August 20). Antioxidant Activity of 2,6-Di-tert-butylphenol Derivatives in Lipid Peroxidation and Hydrogen Peroxide Decomposition by Human Erythrocytes in vitro. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2018, August 17). DNA Oxidative-Damage Protection By 2,4-Di-Tertbutylphenol and 2,6-Di-Secbutylphenol: A Computational Study of their Hydroxyl Radical Scavenger Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN101318882A - Method for preparing o-sec-butyl phenol.
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Agilent. (n.d.). Analysis of ethyl derivatives of alkylphenols. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]
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Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Retrieved from [Link]
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ResearchGate. (2025, August 7). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]
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ScienceDirect. (n.d.). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Retrieved from [Link]
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Taylor & Francis eBooks. (n.d.). Alkylation of Phenol with 1-Butanol over Zeolites. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2,6-Di-sec-butylphenol from Phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,6-di-sec-butylphenol, a sterically hindered phenolic compound with significant applications as an antioxidant and intermediate in the chemical and pharmaceutical industries. The core of this document focuses on the prevalent industrial method: the ortho-selective Friedel-Crafts alkylation of phenol. We will delve into the mechanistic intricacies, explore the critical role of catalysts, detail reaction parameters, and provide practical guidance on purification and characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both theoretical understanding and actionable experimental insights.
Introduction and Industrial Significance
2,6-Di-sec-butylphenol (2,6-DSBP) is a valuable alkylated phenol characterized by the presence of two sec-butyl groups at the ortho positions to the hydroxyl group. This substitution pattern imparts significant steric hindrance around the phenolic proton, a key structural feature that underpins its primary application as a highly effective antioxidant. It is widely used to prevent degradation in a variety of materials, including plastics, elastomers, and petroleum products. In the pharmaceutical and fine chemical sectors, 2,6-DSBP serves as a crucial starting material and intermediate for the synthesis of more complex molecules.
The selective synthesis of the 2,6-isomer is a key challenge, as alkylation of phenol can also readily occur at the para-position, leading to the formation of 4-sec-butylphenol and 2,4-di-sec-butylphenol as byproducts. Consequently, the development of highly ortho-selective catalytic systems has been a major focus of industrial and academic research.
The Synthetic Pathway: Friedel-Crafts Alkylation of Phenol
The most established and industrially practiced method for the synthesis of 2,6-di-sec-butylphenol is the Friedel-Crafts alkylation of phenol. This reaction involves the electrophilic substitution of a sec-butyl group onto the phenol ring. The choice of alkylating agent and, most critically, the catalyst are paramount in directing the substitution to the desired ortho positions.
Reaction Components
-
Substrate: Phenol
-
Alkylating Agent: Typically sec-butyl alcohol or butene isomers (1-butene or 2-butene).
-
Catalyst: A Lewis acid catalyst is essential for achieving high ortho-selectivity. Aluminum phenoxide, often generated in situ, is the most commonly employed catalyst for this purpose.
The Crucial Role of the Catalyst in Ortho-Selectivity
While Brønsted acids can catalyze the alkylation of phenol, they generally favor the thermodynamically more stable para-substituted product. The key to achieving high yields of 2,6-di-sec-butylphenol lies in the use of specific Lewis acid catalysts, most notably aluminum phenoxide.
The mechanism for this ortho-selectivity is believed to involve the formation of a bulky aluminum-phenol complex. The aluminum atom coordinates to the oxygen of the phenol, increasing the steric hindrance around the para-position and electronically directing the incoming electrophile to the ortho-positions.
Figure 1: Simplified workflow for the synthesis of 2,6-Di-sec-butylphenol.
Industrial Manufacturing Process
The industrial production of 2,6-di-sec-butylphenol is a well-controlled chemical process conducted in specialized reactors.[1]
Step 1: Catalyst Formation The process typically begins with the in-situ formation of the aluminum phenoxide catalyst. This is achieved by reacting metallic aluminum with phenol at elevated temperatures.[2]
Step 2: Alkylation Phenol and the alkylating agent (sec-butyl alcohol or butene) are then reacted in the presence of the aluminum phenoxide catalyst.[1] This reaction is carried out at elevated temperatures and pressures to ensure an optimal yield.[1]
Step 3: Separation and Purification Following the reaction, the mixture is cooled. The 2,6-di-sec-butylphenol is then separated from unreacted starting materials and by-products through distillation or solvent extraction.[3] The final product is further purified to meet the required quality specifications, often achieving a purity of 99.0% or higher.[3]
By-products and Waste Management The manufacturing process can generate minor by-products, including other alkylated phenols.[3] These are typically recycled or treated as waste in accordance with environmental regulations to minimize the ecological impact.[3]
Laboratory-Scale Synthesis Protocol
While direct laboratory-scale protocols for 2,6-di-sec-butylphenol are not abundantly available in open literature, a procedure can be adapted from patent literature and analogous syntheses of other ortho-alkylated phenols. The following is a representative, though not exhaustively optimized, protocol.
Materials:
-
Phenol
-
sec-Butyl alcohol
-
Aluminum turnings
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Toluene (or other suitable high-boiling solvent)
Procedure:
-
Catalyst Preparation: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add phenol and a catalytic amount of aluminum turnings. Heat the mixture under a nitrogen atmosphere to approximately 150°C until the aluminum has completely reacted to form aluminum phenoxide.[2]
-
Alkylation: Cool the reaction mixture to a designated temperature (e.g., 100-120°C). Slowly add sec-butyl alcohol to the reaction mixture. The molar ratio of phenol to sec-butyl alcohol should be optimized, but a starting point is a 1:2.2 ratio.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by gas chromatography (GC) to observe the consumption of phenol and the formation of 2,6-di-sec-butylphenol and other isomers.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding dilute hydrochloric acid to hydrolyze the aluminum catalyst.[4]
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent like toluene. Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under vacuum to separate the desired 2,6-di-sec-butylphenol from lower-boiling unreacted starting materials and higher-boiling by-products.
Figure 2: Step-by-step laboratory synthesis workflow.
Characterization and Analytical Methods
The identity and purity of the synthesized 2,6-di-sec-butylphenol are typically confirmed using a combination of chromatographic and spectroscopic techniques.
| Analytical Technique | Expected Observations |
| Gas Chromatography (GC) | A major peak corresponding to 2,6-di-sec-butylphenol, with potential minor peaks for unreacted phenol, 2-sec-butylphenol, 4-sec-butylphenol, and 2,4-di-sec-butylphenol. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | The mass spectrum will show a molecular ion peak (M+) at m/z 206, corresponding to the molecular weight of 2,6-di-sec-butylphenol. Characteristic fragmentation patterns will also be observed.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the two sec-butyl groups. The integration of these signals will correspond to the number of protons in each environment. ¹³C NMR: Resonances for the aromatic carbons (including the carbon bearing the hydroxyl group and the alkylated carbons) and the carbons of the sec-butyl groups will be observed at their characteristic chemical shifts.[6] |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching and bending vibrations for the alkyl groups and aromatic C=C stretching bands will also be present. |
Safety Considerations
-
Phenol: Phenol is toxic and corrosive and can cause severe skin burns. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
sec-Butyl Alcohol: This is a flammable liquid and should be handled away from ignition sources.
-
Aluminum: Aluminum powder or turnings can be flammable.
-
Acids and Bases: Standard precautions for handling corrosive materials should be followed.
The reaction should be conducted in a well-ventilated fume hood, and appropriate fire safety measures should be in place. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent. 2,6-Di-sec-butylphenol itself is classified as harmful if swallowed and can cause skin irritation.[5]
Conclusion
The synthesis of 2,6-di-sec-butylphenol from phenol is a well-established industrial process that relies on the principles of ortho-selective Friedel-Crafts alkylation. The use of an aluminum phenoxide catalyst is critical for directing the sec-butyl groups to the desired positions, thereby achieving high yields of the target compound. This guide has provided a detailed overview of the synthesis, from the underlying mechanistic principles to practical experimental considerations. For researchers and professionals in the field, a thorough understanding of these concepts is essential for the successful synthesis and application of this important sterically hindered phenol.
References
Sources
- 1. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 2. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 3. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6 | Vinati Organics [vinatiorganics.com]
- 4. prepchem.com [prepchem.com]
- 5. 2,6-Di-sec-butylphenol | C14H22O | CID 21685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Di-tert-butylphenol(128-39-2) 13C NMR [m.chemicalbook.com]
2,6-Di-sec-butylphenol molecular structure and IUPAC name
This technical guide details the molecular structure, synthesis, and application of 2,6-Di-sec-butylphenol , a critical lipophilic antioxidant and chemical intermediate.[1]
Molecular Architecture, Ortho-Selective Synthesis, and Functional Mechanisms [1]
Executive Summary
2,6-Di-sec-butylphenol (CAS 5510-99-6) is a hindered phenolic antioxidant characterized by two sec-butyl groups at the ortho positions of the phenol ring.[1] Unlike its tert-butyl analog (2,6-DTBP), the sec-butyl substituents introduce chirality and slightly reduced steric bulk, influencing its solubility profile and reactivity rates.[1] It serves as a vital intermediate in the synthesis of agrochemicals, fuel stabilizers, and potentially bioactive anesthetic analogs.
Molecular Architecture & Nomenclature[1]
IUPAC Nomenclature
The systematic naming follows the priority of the hydroxyl (-OH) group attached to the benzene ring.[1]
Structural Analysis & Stereochemistry
The molecule consists of a phenolic core flanked by two 1-methylpropyl groups.[1]
-
Chirality: The C2 carbon of the sec-butyl group is a chiral center. With two such groups, the molecule exists as a mixture of diastereomers:
-
Racemic Pair: (
) and ( ) -
Meso Compound: (
)[1]
-
-
Steric Environment: The ortho-substitution creates a "steric shield" around the phenolic hydroxyl group. This hindrance is critical for its function as an antioxidant, as it prevents rapid consumption by oxygen while allowing hydrogen atom transfer to radical species.
Physicochemical Profile
Data aggregated from industrial safety standards and spectral databases.
| Property | Value | Unit | Notes |
| Molecular Formula | C₁₄H₂₂O | - | - |
| Molecular Weight | 206.33 | g/mol | - |
| Appearance | Clear to Amber Liquid | - | Low melting point due to diastereomeric mixture |
| Density | 0.94 | g/cm³ | At 20°C |
| Boiling Point | 255 - 260 | °C | At 760 mmHg |
| Flash Point | ~118 | °C | Closed Cup |
| LogP (Octanol/Water) | 4.92 | - | Highly Lipophilic |
| pKa | ~11.5 | - | Less acidic than phenol due to electron-donating alkyls |
Synthetic Pathways: Ortho-Selective Alkylation[1]
The synthesis of 2,6-disubstituted phenols requires kinetic control to prevent para-substitution, which is thermodynamically favored under standard acid catalysis.[1] The industry standard utilizes Aluminum Phenoxide catalysis to direct alkylation to the ortho positions.
Reaction Mechanism (Ortho-Alkylation)
-
Catalyst Formation: Phenol reacts with Aluminum metal (or triethylaluminum) to form Aluminum Phenoxide (
).[1] -
Coordination: The electron-rich olefin (n-butene) coordinates with the electropositive Aluminum center.[1]
-
Intramolecular Transfer: A concerted rearrangement transfers the alkyl group from the Aluminum center to the ortho carbon of the phenoxide ring. This "cage-like" transition state strictly enforces ortho selectivity.[1]
Experimental Protocol (Bench Scale)
Note: This protocol assumes the use of high-pressure autoclaves.
-
Catalyst Preparation:
-
Alkylation:
-
Pressurize the reactor with 1-butene/2-butene mixture (2.2 eq) .
-
Maintain temperature at 200-220°C and pressure at 20-40 bar .
-
Stir for 4-6 hours. The reaction proceeds via the mono-alkylated intermediate (2-sec-butylphenol).[1]
-
-
Workup:
-
Cool to 80°C and hydrolysis the catalyst with dilute aqueous
. -
Separate the organic layer.
-
Purification: Fractional distillation under reduced pressure (10 mmHg).
-
Synthesis Workflow Diagram
Figure 1: Ortho-selective alkylation pathway mediated by aluminum phenoxide catalyst.[1]
Functional Mechanism: Radical Scavenging
The primary utility of 2,6-Di-sec-butylphenol lies in its ability to terminate free radical chain reactions (propagation steps) in organic substrates (rubber, fuel, lipids).[1]
Hydrogen Atom Transfer (HAT)
The mechanism is governed by the bond dissociation energy (BDE) of the phenolic O-H bond.
-
Interception: A peroxyl radical (
) attacks the phenol.[1] -
Abstraction: The phenol donates a hydrogen atom (
) to the radical, converting it to a stable hydroperoxide ( ). -
Stabilization: The resulting phenoxyl radical (
) is stabilized by resonance and steric shielding from the ortho-sec-butyl groups, preventing it from initiating new chains.[1]
Antioxidant Pathway Diagram
Figure 2: Hydrogen Atom Transfer (HAT) mechanism for radical termination.[1]
Safety & Handling (GHS Standards)
Signal Word: DANGER
Handling Protocol:
-
PPE: Neoprene gloves, full face shield, and chemical-resistant apron are mandatory.[1]
-
Storage: Store under nitrogen blanket to prevent slow oxidation (darkening) over time.[1]
-
Spill: Do not wash into drains.[1][8] Adsorb with inert material (vermiculite) and incinerate as hazardous chemical waste.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21685, 2,6-Di-sec-butylphenol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Phenol, 2,6-bis(1-methylpropyl)-.[1][2][3][4] Retrieved from [Link][1]
-
Fiege, H. (2000). Phenol Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Retrieved from [Link][1]
-
Vinati Organics. (2024).[1][8] Technical Data Sheet: Di Sec Butyl Phenol (2,6 DSBP). Retrieved from [Link][1]
-
NIST Chemistry WebBook. (2024).[1] Phenol, 2,6-bis(1-methylpropyl)- Thermochemical Data. Retrieved from [Link]
Sources
- 1. 2,6-Di-sec-butylphenol | C14H22O | CID 21685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. echemi.com [echemi.com]
- 4. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6 | Vinati Organics [vinatiorganics.com]
- 5. Phenol, 2,6-bis(1-methylpropyl)- [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
2,6-Di-sec-butylphenol safety data sheet and handling precautions
CAS No: 5510-99-6 | Formula: C₁₄H₂₂O Synonyms: 2,6-bis(1-methylpropyl)phenol; DSBP
Executive Summary & Pharmacological Context
2,6-Di-sec-butylphenol (DSBP) is a hindered alkylphenol primarily utilized as an intermediate in chemical synthesis and as a lipophilic antioxidant. For drug development professionals, DSBP represents a critical Structure-Activity Relationship (SAR) probe .
Unlike its structural analog Propofol (2,6-diisopropylphenol) , DSBP does not exhibit significant in vivo anesthetic activity.[1] While Propofol acts as a potent positive modulator of GABA_A receptors, the replacement of isopropyl groups with slightly bulkier sec-butyl groups in DSBP abolishes this anesthetic potency while retaining the ability to potentiate glycine receptors in vitro. This makes DSBP an invaluable tool for dissecting the molecular mechanisms of anesthesia and receptor binding selectivity.
This guide outlines the operational safety, physicochemical handling, and emergency protocols required for high-integrity research environments.
Physicochemical Architecture
The steric bulk of the sec-butyl groups at the 2 and 6 positions provides significant protection to the phenolic hydroxyl group. This "hindered" nature reduces acidity compared to unsubstituted phenol but increases lipophilicity, affecting both metabolic stability and skin permeation kinetics.
Table 1: Critical Physicochemical Properties
| Property | Value | Operational Implication |
| Physical State | Liquid (at 20°C) | Requires liquid handling protocols (syringes/cannulas) rather than solids handling. |
| Melting Point | ~ -42°C | Remains liquid even in cold storage; no heating required for transfer. |
| Boiling Point | 255–260°C | Low volatility, but high boiling point makes removal by rotovap difficult. |
| Flash Point | ~127°C (Closed Cup) | Class IIIB Combustible Liquid. High margin of safety for fire, but combustible. |
| Density | 0.90–0.92 g/mL | Less dense than water; will float on aqueous layers during extraction. |
| Solubility | Immiscible in water; Soluble in MeOH, DMSO, Ether | Lipophilic nature facilitates rapid dermal absorption (systemic toxicity risk). |
| pKa | ~11.0 | Weaker acid than phenol (pKa 10); requires strong bases (e.g., NaH) for deprotonation. |
Toxicology & Hazard Landscape
3.1 Mechanism of Toxicity
Like other alkylphenols, DSBP acts as a uncoupler of oxidative phosphorylation and a protein denaturant. Its high lipophilicity allows it to penetrate cellular membranes rapidly.
-
Acute Toxicity: Harmful if swallowed (H302).
-
Local Effects: Causes skin irritation (H315) and serious eye irritation (H319). Prolonged contact can lead to chemical burns due to defatting and protein denaturation.
-
Environmental: Very toxic to aquatic life with long-lasting effects (H410). Zero-discharge protocol required.
3.2 Comparative Pharmacology (SAR)
The following diagram illustrates the divergent biological pathways between Propofol and DSBP, essential for researchers studying anesthetic mechanisms.
Figure 1: Structure-Activity Relationship showing the divergence in receptor modulation between Propofol and DSBP.
Engineering Controls & PPE
Hierarchy of Controls
-
Engineering: All handling must occur within a certified chemical fume hood .
-
Storage: Store under an inert atmosphere (Nitrogen or Argon). Hindered phenols oxidize to quinones (yellow/red discoloration) upon exposure to air and light.
-
PPE Selection:
-
Gloves: Standard Nitrile (0.11 mm) is sufficient for splash protection only. For prolonged immersion or spill cleanup, use Viton or Thick Nitrile (>0.3 mm) .
-
Eyes: Chemical splash goggles. Face shield recommended during transfer of volumes >100 mL.
-
Body: Lab coat (cotton/poly blend) + chemical-resistant apron if handling open beakers.
-
Operational Handling Protocols
Protocol A: Inert Transfer (Prevention of Oxidation)
Rationale: DSBP is susceptible to autoxidation, forming colored quinone methides that act as impurities in biological assays.
-
Preparation: Purge the receiving vessel (flask/vial) with dry Nitrogen for 5 minutes.
-
Visual Check: Inspect the DSBP stock. It should be colorless to pale yellow. Reject if dark amber or red (indicates significant quinone formation).
-
Transfer: Use a glass syringe with a long stainless steel needle (cannula technique). Avoid pouring, which entrains oxygen.
-
Seal: Parafilm is insufficient. Use Teflon-lined caps or septa with electrical tape reinforcement for long-term storage.
Protocol B: Emergency Decontamination (The PEG Protocol)
Rationale: Water alone is ineffective at removing lipophilic alkylphenols from the skin and may spread the chemical, increasing the surface area of absorption.[2] Polyethylene Glycol (PEG) acts as a solvent to extract the phenol from the dermal layer.
Reagents Required:
-
PEG 300 or PEG 400 (Polyethylene Glycol) – Keep a wash bottle accessible on the bench.
-
Isopropyl Alcohol (70%) – Secondary alternative.[3]
Step-by-Step Response:
-
Immediate Action: If skin contact occurs, DO NOT immediately flush with water alone.
-
Solubilization: Spray/soak the affected area liberally with PEG 400 for at least 15–30 seconds. Wipe off with clean gauze.
-
Repeat: Repeat the PEG application and wipe cycle 2–3 times.
-
Final Wash: Only after PEG treatment, wash the area with copious soap and water for 15 minutes.
-
Medical Evaluation: Seek medical attention. Phenolic compounds can cause delayed systemic toxicity even if the skin burn appears minor.
Figure 2: Decision logic for immediate decontamination of alkylphenol skin exposure.
References
-
National Center for Biotechnology Information (PubChem). (n.d.). 2,6-Di-sec-butylphenol (Compound Summary).[4] Retrieved from [Link]
-
Ahrens, J., et al. (2004). 2,6 di-tert-butylphenol, a nonanesthetic propofol analog, modulates alpha1beta glycine receptor function in a manner distinct from propofol.[1] Anesthesia & Analgesia.[2][5][6] Retrieved from [Link]
-
Monteiro-Riviere, N. A., et al. (2001). Efficacy of topical phenol decontamination strategies on severity of acute phenol chemical burns and dermal absorption. Toxicology and Industrial Health. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,6-di-sec-butylphenol.[4] Retrieved from [Link]
Sources
- 1. 2,6 di-tert-butylphenol, a nonanesthetic propofol analog, modulates alpha1beta glycine receptor function in a manner distinct from propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. droracle.ai [droracle.ai]
- 4. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6 | Vinati Organics [vinatiorganics.com]
- 5. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Systematic review of the stability and compatibility of propofol injection - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Production of 2,6-Di-sec-butylphenol via Ortho-Selective Alkylation
The following technical guide details the commercial production of 2,6-Di-sec-butylphenol (2,6-DSBP), focusing on the critical ortho-selective alkylation pathway.
Technical Guide for Process Chemists & Engineers
Executive Summary
2,6-Di-sec-butylphenol (2,6-DSBP) is a critical intermediate in the synthesis of specialized antioxidants, plasticizers, and agrochemicals.[1] Unlike thermodynamically controlled alkylations that favor para-substitution, the commercial synthesis of 2,6-DSBP requires strict kinetic control to achieve ortho-selectivity.[1]
This guide delineates the industrial standard: Aluminum Phenoxide-catalyzed alkylation of phenol with n-butenes . This homogeneous catalytic system is preferred over heterogeneous solid acids for 2,6-substitution because it leverages a coordination mechanism that directs the alkyl group specifically to the ortho positions, minimizing the formation of the 4-substituted (para) by-products.
Reaction Chemistry & Mechanism
The Challenge of Selectivity
In Friedel-Crafts alkylation using strong acids (e.g.,
The Aluminum Phenoxide Solution
The industry standard utilizes Aluminum Phenoxide (
Key Mechanistic Advantages:
-
Ortho-Selectivity: The cyclic transition state geometrically restricts the alkylation to the ortho position.
-
Suppression of Para-Isomers: Para-alkylation requires dissociation and a free carbocation mechanism, which is slower under these specific conditions.[1]
Reaction Pathway Diagram
The following diagram illustrates the sequential alkylation pathway and the divergence between the desired ortho-pathway and the undesired para-pathway.
Caption: Reaction network showing the kinetic preference for ortho-substitution mediated by Aluminum Phenoxide.
Commercial Production Workflow
Process Flow Diagram (PFD)
The commercial process is typically a semi-batch or continuous operation involving four distinct stages: Catalyst Preparation, Alkylation, Quenching, and Purification.[1]
Caption: Commercial process flow for 2,6-DSBP production including catalyst generation and downstream purification.
Detailed Process Parameters
| Parameter | Specification | Rationale |
| Catalyst Loading | 1.0 – 3.0 wt% Al metal (relative to phenol) | Sufficient to form catalytic species; excess leads to difficult waste treatment.[2] |
| Catalyst Activation | 150°C for 30-60 mins | Ensures complete conversion of Al metal to Aluminum Phenoxide ( |
| Reaction Temp | 110°C – 130°C | <100°C: Reaction too slow. >140°C: Increases para-isomer formation and transalkylation. |
| Pressure | 5 – 25 bar | Maintains n-butene in liquid phase/high concentration to drive kinetics. |
| Molar Ratio | 2.0 – 2.2 : 1 (Butene : Phenol) | Stoichiometric excess required for di-alkylation, but limited to prevent tri-alkylation.[1] |
| Reaction Time | 2 – 6 Hours | Dependent on mixing efficiency and heat removal (reaction is exothermic). |
Detailed Experimental Protocol
Note: This protocol describes a pilot-scale batch simulation of the commercial process.
Phase 1: Catalyst Preparation (In-Situ)
-
Inerting: Purge a high-pressure autoclave (Hastelloy or Stainless Steel 316) with Nitrogen (
) to remove oxygen and moisture. Moisture deactivates the catalyst. -
Loading: Charge molten Phenol (purity >99.5%) and Aluminum granules (or triethylaluminum for faster activation in lab settings).
-
Activation: Heat to 150°C with stirring. Vent the evolved Hydrogen gas (
).-
Checkpoint: The mixture will turn dark/grey. Reaction is complete when
evolution ceases. -
Chemistry:
-
Phase 2: Alkylation Reaction[2][3][4]
-
Cooling: Lower temperature to 110°C-120°C .
-
Feeding: Introduce n-butene (or a mixed C4 stream like Raffinate-2) gradually.
-
Control: Maintain reactor pressure at 10-20 bar . The reaction is exothermic ; control feed rate to maintain temperature <130°C.
-
-
Soaking: Once the stoichiometric amount (approx 2.1 eq) is added, hold conditions for 1-2 hours.
-
Monitoring: Sample periodically via GC.
-
Target: Phenol < 1%, 2-sec-butylphenol < 5%, 2,6-DSBP > 85%.[1]
-
Phase 3: Quenching & Work-up
-
Depressurization: Vent unreacted butenes to a flare or recovery system.
-
Hydrolysis: Add dilute sulfuric acid (10%) or hot water to the reaction mass at 70-80°C.
-
Separation: Decant the organic layer. Wash with water until neutral pH.
Phase 4: Purification (Vacuum Distillation)
-
Setup: Use a packed column with high theoretical plates (>20) to separate the close-boiling isomers.
-
Fractions:
-
Fore-run: Unreacted Phenol and water.
-
Cut 1 (Mono): 2-sec-butylphenol (Recycle to next batch).
-
Cut 2 (Product): 2,6-Di-sec-butylphenol (Boiling point approx. 135-140°C at 10 mmHg).
-
Residue: 2,4,6-Tri-sec-butylphenol and oligomers.[1]
-
Critical Quality Attributes & Troubleshooting
| Issue | Root Cause | Corrective Action |
| High Para-Isomer (4-sec) | Temperature too high (>150°C) or moisture ingress. | Reduce reaction temp; ensure feedstock is dry (<200ppm water). |
| Low Conversion | Catalyst poisoning or low pressure. | Check Al quality; increase butene pressure. |
| High Tri-alkylated Product | Excess Butene feed or poor mixing. | Reduce Butene:Phenol ratio to 2.05:1; improve agitation. |
Safety & Environmental Considerations
-
Chemical Hazards: 2,6-DSBP is a skin irritant (H315) and toxic to aquatic life (H410).[8] Aluminum phenoxide reacts violently with water.
-
Process Safety: Handling flammable butenes under pressure requires Class I Div 2 electrical classification. Hydrogen venting during catalyst prep presents an explosion hazard.
-
Waste Management: The aluminum waste stream (Alumina sludge) must be treated or landfilled according to local regulations.
References
-
Vinati Organics. Di Sec Butyl Phenol (2,6 DSBP) Technical Data Sheet.[1] Retrieved from
-
Fiege, H. (2000).[1] Phenol Derivatives.[2][6][7][9][10][11][12] In Ullmann's Encyclopedia of Industrial Chemistry.[2] Wiley-VCH.
-
US Patent 3355504. Process for the production of 2,6-di-alkylphenols.[2][4] (Basis for aluminum phenoxide technology).[2][6][7][13]
-
PubChem. 2,6-Di-sec-butylphenol Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. 2,6-Di-sec-butylphenol Safety Data Sheet. Retrieved from
Sources
- 1. dl.begellhouse.com [dl.begellhouse.com]
- 2. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 3. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 4. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 5. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 6. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 7. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 8. 2,6-Di-sec-butylphenol | C14H22O | CID 21685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6 | Vinati Organics [vinatiorganics.com]
Technical Guide: Solubility Profile & Solvent Interactions of 2,6-Di-sec-butylphenol
[1]
Executive Summary
This guide provides a technical analysis of the solubility behavior of 2,6-Di-sec-butylphenol (DSBP) .[1] Unlike its structural analog 2,6-di-tert-butylphenol (which is a solid at room temperature), DSBP is a liquid at standard ambient temperature and pressure (SATP).[1] Consequently, its interaction with organic solvents is governed principally by miscibility and liquid-liquid equilibrium (LLE) rather than solid-liquid dissolution kinetics.[1]
Key Technical Takeaways:
-
Physical State: Liquid (Melting Point: ~ -30°C to -42°C).[1]
-
Lipophilicity: High (LogP ~ 4.40), dictating complete miscibility with non-polar hydrocarbons and limited miscibility with highly polar protic solvents.[1]
-
Primary Application: Used as an antioxidant and lipophilic intermediate in drug substance synthesis; solvent selection is critical for optimizing reaction yield and liquid-liquid extraction (LLE) workups.[1]
Physicochemical Profile
Understanding the molecular architecture of DSBP is a prerequisite for predicting its solvent compatibility.
| Parameter | Value / Description | Technical Implication |
| CAS Number | 5510-99-6 | Distinct from the tert-butyl analog (128-39-2).[1][2] |
| Molecular Weight | 206.33 g/mol | Moderate size, facilitating transport across lipophilic membranes.[1][2] |
| Physical State (25°C) | Colorless to Pale Yellow Liquid | Solubility is defined by miscibility gaps, not saturation of a crystal lattice.[1][2] |
| Melting Point | -30°C to -42°C | Remains liquid in most standard reactor cooling loops.[1][2] |
| Boiling Point | ~255–260°C | High boiling point allows for high-temperature reactions in solvents like Toluene or Xylene without product loss.[1][2] |
| LogP (Octanol/Water) | ~ 4.40 | Highly lipophilic; partitions >99% into the organic phase during aqueous workups.[1][2] |
| Acidity (pKa) | ~11–12 (Estimated) | Steric hindrance at the 2,6-positions reduces the acidity of the phenolic proton compared to phenol.[1][2] |
Thermodynamics of Solvation
Since DSBP is a liquid, the thermodynamic driving force for mixing is defined by the Gibbs Free Energy of Mixing (
-
Entropy (
): Always positive for liquid-liquid mixing, favoring miscibility.[1] -
Enthalpy (
):-
Non-polar Solvents (e.g., Hexane, Toluene): Interactions are dominated by London Dispersion forces.[1]
is near zero or slightly exothermic.[1] Result: Complete Miscibility. -
Polar Protic Solvents (e.g., Water): The hydrophobic sec-butyl groups disrupt the hydrogen-bonding network of water.
is highly positive (endothermic).[1] Result: Immiscibility (Phase Separation).
-
Steric Influence
The sec-butyl groups at the 2 and 6 positions provide significant steric shielding to the phenolic hydroxyl group. This reduces the compound's ability to act as a hydrogen bond donor, further decreasing its solubility in water and enhancing its stability against oxidative degradation in solution.
Solvent Compatibility Matrix
The following data synthesizes experimental observations and theoretical predictions based on Hansen Solubility Parameters (HSP).
Table 1: Solubility/Miscibility Profile at 25°C
| Solvent Class | Representative Solvents | Interaction Status | Mechanism |
| Aliphatic Hydrocarbons | n-Hexane, Cyclohexane, Heptane | Fully Miscible | Van der Waals interactions dominate.[1][2] Ideal for fuel additive formulations.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Fully Miscible | |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Fully Miscible | Excellent solvency; often used for extraction from aqueous phases.[1][2] |
| Ethers | THF, Diethyl Ether, MTBE | Fully Miscible | Ether oxygen accepts H-bond from shielded phenol; alkyl groups align.[1][2] |
| Alcohols (Short Chain) | Methanol, Ethanol, Isopropanol | Miscible | Soluble, but phase separation may occur at very low temperatures (<-20°C) or with water addition.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Generally miscible, though high polarity difference may cause non-ideal behavior.[1][2] |
| Aqueous | Water, Brine | Immiscible | Solubility < 10 mg/L. Forms a biphasic system.[1][2] |
Experimental Protocols
For researchers needing to determine precise miscibility limits (e.g., finding the "Cloud Point" in a binary solvent mixture for crystallization), the following self-validating protocols are recommended.
Protocol A: Cloud Point Determination (Miscibility Limit)
Objective: Determine the temperature or concentration at which DSBP separates from a solvent mixture (e.g., Methanol/Water).
Workflow Diagram:
Figure 1: Logic flow for automated or manual Cloud Point determination.
Step-by-Step Methodology:
-
Preparation: Prepare a specific mole fraction of DSBP in the target solvent (e.g., 10% w/w in Methanol).
-
Setup: Place the sample in a jacketed glass vessel with a magnetic stirrer. Insert a temperature probe and position a laser source (650 nm) and photodetector across the vessel.
-
Equilibration: Heat the mixture until it is a single, clear isotropic phase.
-
Ramping: Cool the mixture at a controlled rate (0.5 – 1.0 °C/min).
-
Detection: Monitor the optical transmittance. The Cloud Point is defined as the temperature where transmittance drops significantly (onset of turbidity), indicating phase separation (liquid-liquid demixing).
Protocol B: Shake-Flask Partition Coefficient (LogP)
Objective: Quantify distribution between n-Octanol and Water (Standard Lipophilicity Test).
-
Saturation: Saturate n-octanol with water and water with n-octanol to ensure equilibrium.
-
Dissolution: Dissolve DSBP in the water-saturated octanol phase.
-
Mixing: Add the octanol-DSBP solution to the octanol-saturated water in a 1:1 volume ratio.
-
Equilibration: Shake for 24 hours at 25°C. Centrifuge to separate phases.
-
Analysis: Analyze both phases using HPLC-UV (270-280 nm detection).
-
Note: Due to high lipophilicity, the water phase concentration may be below the Limit of Quantitation (LOQ). Pre-concentration of the aqueous phase may be required.
-
Applications in Process Chemistry[3][4]
Liquid-Liquid Extraction (Workup)
Because DSBP has a LogP > 4, it is efficiently extracted from aqueous reaction mixtures using non-polar solvents.[1]
-
Recommended Solvents: Toluene, Ethyl Acetate, or MTBE.[1]
-
pH Strategy: While DSBP is a phenol, its high pKa (due to steric hindrance) means it does not deprotonate easily at neutral or mildly basic pH.[1] It remains in the organic layer even during mild bicarbonate washes, which is advantageous for removing acidic impurities without losing the product.
Crystallization Solvent Selection
Although DSBP is liquid, its derivatives (e.g., esters, ethers) may be solids.[1]
Safety & Handling
-
Skin Absorption: Lipophilic phenols penetrate skin rapidly.[1] Nitrile gloves are recommended; change immediately upon splash contact.[1]
-
Aquatic Toxicity: Classified as very toxic to aquatic life (H400/H410).[1][3][4] Do not dispose of aqueous raffinates down the drain; incinerate as organic waste.
-
Storage: Store under nitrogen to prevent slow oxidation to quinones, which causes the liquid to darken from colorless to yellow/brown over time.
References
-
Vinati Organics. (n.d.).[1] Di Sec Butyl Phenol (2,6 DSBP) - Technical Data Sheet. Retrieved February 5, 2026, from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21685, 2,6-Di-sec-butylphenol. Retrieved February 5, 2026, from [Link]
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Stenutz, R. (n.d.).[1] 2,6-di-sec-butylphenol Physical Properties. Retrieved February 5, 2026, from [Link][1]
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Royal Society of Chemistry. (2013).[1] Introducing a standard method for experimental determination of the solvent response in laser pump X-ray probe experiments. Physical Chemistry Chemical Physics.[1] Retrieved February 5, 2026, from [Link][1]
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- 3. 4-sec-Butyl-2,6-di-tert-butylphenol | C18H30O | CID 86583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Di-sec-butylphenol | C14H22O | CID 21685 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Di-sec-butylphenol
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the hindered phenolic antioxidant, 2,6-Di-sec-butylphenol (CAS 5510-99-6). Designed for researchers and professionals in drug development and chemical analysis, this document details the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this molecule. It includes detailed, field-proven protocols for sample analysis, in-depth interpretation of spectral data, and an exploration of the relationship between molecular structure and spectroscopic output. While verified mass spectrometry data is thoroughly analyzed, this guide addresses the scarcity of publicly archived NMR and IR data by providing expert-predicted spectra based on established principles and analysis of analogous structures, thereby offering a complete characterization profile.
Introduction and Molecular Structure
2,6-Di-sec-butylphenol is a sterically hindered phenolic compound utilized for its antioxidant properties in various industrial applications, including as a stabilizer in plastics and fuels.[1] Its efficacy and chemical behavior are intrinsically linked to its molecular architecture. The two bulky sec-butyl groups flanking the hydroxyl group sterically hinder the phenolic proton, modulating its reactivity and defining its unique spectroscopic signature. Accurate spectroscopic characterization is paramount for quality control, reaction monitoring, and understanding its mechanism of action.
This guide provides the foundational spectroscopic data and interpretation necessary for its unambiguous identification.
Molecular Structure
The chemical structure consists of a phenol ring substituted at the 2 and 6 positions with sec-butyl groups. The presence of two chiral centers within the sec-butyl groups means the compound can exist as a mixture of diastereomers (RR, SS, and meso forms).
Figure 1: 2D structure of 2,6-Di-sec-butylphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices & Protocol
The choice of solvent and reference standard is critical for acquiring clean, reproducible NMR data. Deuterated chloroform (CDCl₃) is an excellent choice as it is a versatile solvent for non-polar to moderately polar compounds and has a well-defined residual solvent peak.[4] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) due to its chemical inertness and its single, sharp resonance signal that appears upfield from most organic protons and carbons.[4]
Figure 2: Standard workflow for NMR data acquisition.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of 2,6-di-sec-butylphenol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. Add a small drop of tetramethylsilane (TMS) as an internal reference.
-
Tube Loading: Transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically ~4 cm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the CDCl₃, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to optimize its homogeneity, which ensures sharp resonance lines.
-
¹H NMR Acquisition: Acquire the proton spectrum. A typical experiment involves multiple scans (e.g., 8 to 16) which are averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, significantly more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected. The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm. For the ¹H spectrum, the signal integrals are calculated to determine the relative ratios of protons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the phenolic, aromatic, and aliphatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative # of H) | Assignment | Rationale for Prediction |
| ~7.0-7.2 | d (doublet) | 2H | H-3, H-5 (Aromatic) | Aromatic protons in this region, split by the H-4 proton. |
| ~6.8-7.0 | t (triplet) | 1H | H-4 (Aromatic) | Aromatic proton split by two equivalent neighbors (H-3, H-5). |
| ~4.5-5.5 | s (singlet, broad) | 1H | -OH (Phenolic) | The phenolic proton signal is often broad and its shift is concentration-dependent. The steric hindrance may shift it upfield. D₂O exchange would confirm this peak by causing it to disappear.[3] |
| ~2.8-3.2 | m (multiplet) | 2H | -CH- (sec-Butyl, benzylic) | Methine proton adjacent to the aromatic ring, deshielded by the ring current. |
| ~1.5-1.8 | m (multiplet) | 4H | -CH₂- (sec-Butyl) | Methylene protons of the ethyl moiety. |
| ~1.2-1.4 | d (doublet) | 6H | -CH₃ (sec-Butyl, methine-attached) | Methyl group attached to the benzylic methine, split by the methine proton. |
| ~0.8-1.0 | t (triplet) | 6H | -CH₃ (sec-Butyl, ethyl-terminal) | Terminal methyl group of the ethyl moiety, split by the adjacent methylene protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals corresponding to each unique carbon environment. Due to molecular symmetry, the two sec-butyl groups are equivalent, and carbons 3 and 5, as well as carbons 2 and 6 of the phenyl ring are equivalent.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Prediction |
| ~150-155 | Quaternary | C-1 (Ar-OH) | Aromatic carbon attached to the electron-donating -OH group is deshielded. |
| ~135-140 | Quaternary | C-2, C-6 (Ar-C) | Aromatic carbons bearing the alkyl substituents. |
| ~126-130 | Tertiary | C-3, C-5 (Ar-CH) | Aromatic CH carbons ortho to the alkyl groups.[5] |
| ~120-125 | Tertiary | C-4 (Ar-CH) | Aromatic CH carbon para to the hydroxyl group.[5] |
| ~30-35 | Tertiary | -CH- (sec-Butyl, benzylic) | Benzylic methine carbon. |
| ~28-32 | Secondary | -CH₂- (sec-Butyl) | Methylene carbon of the ethyl moiety. |
| ~20-25 | Primary | -CH₃ (sec-Butyl, methine-attached) | Methyl carbon attached to the benzylic methine. |
| ~10-15 | Primary | -CH₃ (sec-Butyl, ethyl-terminal) | Terminal methyl carbon of the ethyl moiety. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, making it an excellent tool for identifying their presence.
Causality Behind Experimental Choices & Protocol
For a liquid sample like 2,6-di-sec-butylphenol, the simplest and most common method is the thin-film or "neat" transmission technique. A thin film of the pure liquid is sandwiched between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. This avoids the use of solvents that could obscure parts of the spectrum.
Step-by-Step Protocol for FTIR Analysis:
-
Plate Preparation: Ensure the salt (NaCl or KBr) plates are clean, dry, and free of scratches. Handle them only by the edges to avoid transferring moisture.
-
Sample Application: Place a single small drop of neat 2,6-di-sec-butylphenol onto the surface of one plate.
-
Film Formation: Place the second plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.
-
Data Acquisition: Place the assembled plates into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty beam path first, then acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., dichloromethane or anhydrous ethanol) and store them in a desiccator.
Predicted IR Spectral Data
The IR spectrum provides a distinct fingerprint for 2,6-di-sec-butylphenol, with key absorptions confirming its phenolic and alkyl nature.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3650-3500 | Sharp, Medium | O-H Stretch (non-H-bonded) | Phenolic -OH |
| 3050-3010 | Medium | C-H Stretch | Aromatic C-H |
| 2960-2850 | Strong | C-H Stretch | Aliphatic (sec-Butyl) C-H |
| 1600 & 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1200 | Strong | C-O Stretch | Phenolic C-O |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common high-energy technique used with Gas Chromatography (GC-MS) that results in extensive, reproducible fragmentation.
Causality Behind Experimental Choices & Protocol
GC-MS is an ideal method for analyzing volatile, thermally stable compounds like 2,6-di-sec-butylphenol. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer. Electron ionization is used to generate a library-searchable fragmentation pattern, which is crucial for identification.
Figure 3: General workflow for GC-MS analysis.
Step-by-Step Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent such as hexane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the heated GC inlet (e.g., 250 °C), where the sample is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30m DB-5ms). A temperature gradient (e.g., starting at 50°C and ramping to 300°C) is used to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the analyte elutes from the column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their mass-to-charge ratio (m/z).
-
Detection: The filtered ions strike a detector, generating an electrical signal that is proportional to the ion abundance. The instrument scans a range of m/z values to build the mass spectrum.
Analysis of GC-MS Spectral Data
The GC-MS data for 2,6-di-sec-butylphenol shows a clear fragmentation pattern that is diagnostic of its structure.[6]
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 206 | Moderate | [M]⁺• |
| 177 | High (Base Peak) | [M - C₂H₅]⁺ |
| 178 | Moderate | Isotope Peak |
Interpretation of Fragmentation: The molecular weight of C₁₄H₂₂O is 206.32 g/mol , consistent with the observed molecular ion peak at m/z 206 . The most prominent feature of the spectrum is the base peak at m/z 177 . This corresponds to the loss of a 29 Da fragment (206 - 177 = 29) from the molecular ion. This loss is unequivocally due to the cleavage of an ethyl radical (•C₂H₅) from one of the sec-butyl groups. This is a classic example of alpha cleavage , where the bond beta to the aromatic ring (and alpha to the benzylic carbon) breaks. This fragmentation is highly favorable as it results in a stable, resonance-delocalized benzylic carbocation. The peak at m/z 178 is the corresponding isotope peak for the m/z 177 fragment.
Figure 4: Primary fragmentation pathway of 2,6-Di-sec-butylphenol in EI-MS.
Safety and Handling
As a phenolic compound, 2,6-Di-sec-butylphenol requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Hazards: The compound is classified as harmful if swallowed, may cause skin irritation, and is very toxic to aquatic life.[6]
-
Handling: Avoid contact with skin and eyes. Prevent release into the environment.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
The structural characterization of 2,6-Di-sec-butylphenol is reliably achieved through a combination of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight of 206 amu and reveals a dominant fragmentation pathway involving the loss of an ethyl radical to form a stable ion at m/z 177. While publicly available, assigned NMR and IR spectra are scarce, a detailed and reliable spectral profile can be predicted based on the known structure and established spectroscopic principles. The predicted ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon framework, and the predicted IR spectrum confirms the presence of key phenolic and alkyl functional groups. The protocols and data interpretations outlined in this guide provide a comprehensive framework for the unambiguous identification and quality assessment of this compound.
References
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Vinati Organics. (n.d.). DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Retrieved February 5, 2026, from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 2,6-bis(1,1-dimethylethyl)-. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21685, 2,6-Di-sec-butylphenol. Retrieved February 5, 2026, from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
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The Good Scents Company. (n.d.). 2,6-diisopropyl phenol. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31405, 2,6-Di-tert-butylphenol. Retrieved February 5, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-. In Substance Registry Services. Retrieved February 5, 2026, from [Link]
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CAS. (n.d.). 2,6-Di-sec-butylphenol. In Common Chemistry. Retrieved February 5, 2026, from [Link]
-
Clark, J. (n.d.). The H-1 NMR spectrum of phenol. Doc Brown's Chemistry. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92012, Phenol, 2,6-bis(1,1-dimethylpropyl)-4-methyl-. Retrieved February 5, 2026, from [Link]
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Clark, J. (n.d.). The C-13 NMR spectrum of phenol. Doc Brown's Chemistry. Retrieved February 5, 2026, from [Link]
-
LibreTexts Chemistry. (2021). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry (OpenStax). Retrieved February 5, 2026, from [Link]
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LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 5, 2026, from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 5, 2026, from [Link]
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- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Methodological & Application
The Cornerstone of Durability: Application of 2,6-Di-sec-butylphenol in the Synthesis of Advanced UV Stabilizers
Introduction: The Strategic Importance of 2,6-Di-sec-butylphenol
In the relentless battle against polymer degradation, 2,6-di-sec-butylphenol emerges as a critical building block for a sophisticated arsenal of UV stabilizers and antioxidants. Its unique molecular architecture, characterized by bulky sec-butyl groups flanking a reactive phenolic hydroxyl group, imparts essential properties to the resulting stabilizer molecules. This steric hindrance is paramount; it allows the phenol to effectively scavenge free radicals that initiate degradation, while preventing the phenol itself from being easily oxidized.[1] This inherent stability and reactivity make 2,6-di-sec-butylphenol a versatile precursor for synthesizing a variety of high-performance additives that protect polymers from the damaging effects of ultraviolet radiation and thermo-oxidative stress.
This technical guide provides an in-depth exploration of the application of 2,6-di-sec-butylphenol in the synthesis of two major classes of polymer stabilizers: hindered phenol antioxidants and benzotriazole UV absorbers. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the causality behind the selection of reagents and reaction conditions.
Core Principles of Stabilization: The Role of the Hindered Phenol Moiety
The efficacy of stabilizers derived from 2,6-di-sec-butylphenol is rooted in the chemistry of the hindered phenolic group. This functional group acts as a primary antioxidant by donating its hydroxyl hydrogen atom to terminate the chain reaction of auto-oxidation.[2] The resulting phenoxy radical is stabilized by resonance and the steric shielding of the adjacent sec-butyl groups, which prevents it from initiating new degradation chains.
Synthesis of Hindered Phenol Antioxidants via Methylene Bridge Formation
A common strategy to create high molecular weight, low-volatility antioxidants is to couple two hindered phenol molecules. A prime example is the synthesis of 4,4'-methylenebis(2,6-di-sec-butylphenol), a highly effective antioxidant for a range of polymers including isoprene rubber and polypropylene.[3]
Reaction Causality and Mechanistic Insight
The synthesis proceeds via an electrophilic aromatic substitution reaction, where formaldehyde, in the presence of a catalyst, acts as the electrophile that links two molecules of 2,6-di-sec-butylphenol at their para positions. The choice of catalyst and reaction conditions is critical to favor the formation of the desired methylene-bridged bisphenol over other side products.
Experimental Protocol: Synthesis of 4,4'-Methylenebis(2,6-di-sec-butylphenol)
This protocol is adapted from established procedures for the synthesis of analogous methylene-bridged hindered phenols.[4]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Di-sec-butylphenol | 206.33 | 41.27 g | 0.20 |
| Formaldehyde (37% aq. soln.) | 30.03 | 8.1 g | 0.10 |
| Methanol | 32.04 | 100 mL | - |
| Potassium Hydroxide (catalyst) | 56.11 | 1.12 g | 0.02 |
| Toluene | 92.14 | 150 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In the three-necked flask, dissolve 41.27 g (0.20 mol) of 2,6-di-sec-butylphenol and 1.12 g (0.02 mol) of potassium hydroxide in 100 mL of methanol.
-
Addition of Formaldehyde: While stirring the solution, slowly add 8.1 g (0.10 mol) of 37% aqueous formaldehyde solution over 30 minutes.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Add 150 mL of toluene and 100 mL of deionized water. Shake vigorously and allow the layers to separate.
-
Extraction: Separate the organic layer. Wash the organic layer twice with 50 mL portions of deionized water to remove any remaining catalyst and unreacted formaldehyde.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as heptane or ethanol to yield the final product as a white to off-white crystalline solid.
Safety Precautions:
-
2,6-Di-sec-butylphenol can cause skin irritation and is harmful if swallowed.[5]
-
Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Functionalization via the Mannich Reaction: Synthesis of Aminomethylated Phenols
The Mannich reaction is a powerful tool for introducing aminomethyl groups onto the phenolic ring, creating versatile intermediates for more complex UV stabilizers and antioxidants.[6][7][8] These Mannich bases can exhibit antioxidant properties themselves or can be further modified.
Reaction Causality and Mechanistic Insight
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In the case of phenols, the acidic protons are on the aromatic ring, and the reaction typically occurs at the ortho or para positions to the hydroxyl group. The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate from the reaction of formaldehyde and a secondary amine, which then acts as the electrophile.
Experimental Protocol: Synthesis of 2,6-Di-sec-butyl-4-(dimethylaminomethyl)phenol
This protocol is based on established methods for the Mannich reaction of hindered phenols.[9]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Di-sec-butylphenol | 206.33 | 41.27 g | 0.20 |
| Formaldehyde (37% aq. soln.) | 30.03 | 16.2 g | 0.20 |
| Dimethylamine (40% aq. soln.) | 45.08 | 22.5 g | 0.20 |
| Ethanol | 46.07 | 150 mL | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Mixture: Combine 41.27 g (0.20 mol) of 2,6-di-sec-butylphenol, 16.2 g (0.20 mol) of 37% aqueous formaldehyde, and 22.5 g (0.20 mol) of 40% aqueous dimethylamine in 150 mL of ethanol in the round-bottom flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 3-5 hours.
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether and 100 mL of deionized water.
-
Washing: Separate the organic layer and wash it sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of Benzotriazole UV Absorbers: A Multi-step Approach
Benzotriazole-based UV absorbers are a cornerstone of polymer stabilization, known for their strong absorption in the UV-A and UV-B regions. The synthesis of these compounds is a multi-step process that can incorporate the 2,6-di-sec-butylphenol moiety.[10]
Synthetic Workflow Overview
The general synthesis involves three key steps:
-
Diazotization: An ortho-substituted aniline is converted to a diazonium salt.
-
Azo Coupling: The diazonium salt is reacted with 2,6-di-sec-butylphenol to form an azo compound.
-
Reductive Cyclization: The azo compound is treated with a reducing agent to form the final benzotriazole ring.
Protocol: Synthesis of a 2-(2-hydroxy-3,5-di-sec-butylphenyl)benzotriazole Derivative
This protocol outlines the general steps for the synthesis. The specific ortho-substituted aniline can be varied to tune the properties of the final UV absorber.
Part 1: Diazotization of o-Nitroaniline
-
In a beaker, dissolve o-nitroaniline in a mixture of concentrated hydrochloric acid and water, and cool to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
Part 2: Azo Coupling
-
In a separate flask, dissolve 2,6-di-sec-butylphenol in an aqueous solution of sodium hydroxide.
-
Cool the phenoxide solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the phenoxide solution, maintaining the temperature below 10°C and keeping the pH alkaline.
-
Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature. The azo dye will precipitate.
-
Filter the precipitate, wash with water, and dry.
Part 3: Reductive Cyclization
-
Suspend the azo intermediate in a suitable solvent, such as ethanol or toluene.
-
Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), in an alkaline medium.
-
Heat the mixture to reflux for several hours until the color of the azo compound disappears.
-
After completion of the reaction, cool the mixture, and acidify to precipitate the crude benzotriazole product.
-
Filter the product, wash with water, and purify by recrystallization.
Conclusion and Future Perspectives
2,6-Di-sec-butylphenol serves as a fundamental and versatile platform for the synthesis of a wide array of UV stabilizers and antioxidants. The protocols detailed herein for the synthesis of methylene-bridged bisphenols, Mannich bases, and benzotriazole derivatives highlight the key chemical transformations that leverage the unique properties of this hindered phenol. While the provided protocols are robust, further optimization of reaction conditions and catalyst systems can lead to improved yields and purity. The ongoing challenge in the field is the development of stabilizers with enhanced performance, lower migration, and improved compatibility with a wider range of polymeric materials.[11] The functionalization of the 2,6-di-sec-butylphenol core will undoubtedly continue to be a fruitful area of research for creating next-generation polymer additives.
References
- EP0116712B1 - Synthesis of hindered phenols - Google P
- CN102304859A - Benzotriazole ultraviolet absorbent and preparation and application thereof - Google P
-
Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics - ResearchGate. [Link]
- WO2002012202A2 - Processes for the preparation of benzotriazole uv absorbers - Google P
- US4113976A - Method of preparing 2,6-di-tert.
- US4122287A - Method of preparing 2,6-di-tert.
-
2,6-Di-sec-butylphenol | C14H22O | CID 21685 - PubChem. [Link]
-
Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene - ResearchGate. [Link]
-
Transformation of Hindered Phenolic Antioxidants | Stabilization Technologies. [Link]
-
(PDF) Phenolic Structure and Colour in Mannich Reaction Products - ResearchGate. [Link]
- US6843939B2 - UV stabilizing additive composition - Google P
-
2,6-Di-tert-butylphenol: A Versatile Antioxidant and Stabilizer for Industrial Applications. [Link]
-
a study of the mannich reaction with - Brunel University Research Archive. [Link]
-
(12) United States Patent - Googleapis.com. [Link]
- CN106588663A - Hindered phenol antioxidant and preparation method thereof - Google P
Sources
- 1. CN106588663A - Hindered phenol antioxidant and preparation method thereof - Google Patents [patents.google.com]
- 2. stabilization-technologies.com [stabilization-technologies.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]
- 5. 2,6-Di-sec-butylphenol | C14H22O | CID 21685 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. 2-(2-Hydroxyphenyl)-2H-benzotriazole UV Absorber [benchchem.com]
- 11. US6843939B2 - UV stabilizing additive composition - Google Patents [patents.google.com]
Application Note: A Comprehensive GC-MS Protocol for the Identification and Quantification of 2,6-Di-sec-butylphenol
Abstract
This application note provides a detailed and robust protocol for the identification and quantification of 2,6-Di-sec-butylphenol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). 2,6-Di-sec-butylphenol is an antioxidant and intermediate used in the chemical industry. Its accurate detection is crucial for quality control, environmental monitoring, and safety assessment. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically sound methodology grounded in established analytical principles. We will delve into the rationale behind each step, from sample preparation to data analysis, ensuring a self-validating and reproducible workflow.
Introduction: The Significance of 2,6-Di-sec-butylphenol Analysis
2,6-Di-sec-butylphenol belongs to the sterically hindered phenolic antioxidant family. These compounds are vital in preventing the oxidative degradation of various organic materials, including plastics, elastomers, and petroleum products. The presence and concentration of 2,6-Di-sec-butylphenol can significantly impact the stability and performance of these materials. Furthermore, as with many industrial chemicals, its potential environmental fate and toxicological profile necessitate sensitive and specific analytical methods for its detection in diverse sample types.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile organic compounds like 2,6-Di-sec-butylphenol.[1][2] Its high chromatographic resolution and the specificity of mass spectrometric detection provide the necessary confidence for both qualitative identification and quantitative measurement. This protocol is designed to be adaptable to various laboratory settings and sample complexities.
Materials and Reagents
Ensuring the purity of all materials and reagents is paramount to prevent contamination and analytical interferences.[3]
-
Solvents: HPLC or GC-grade n-hexane, dichloromethane, methanol, and acetone.
-
Reagents: Anhydrous sodium sulfate (analytical grade).
-
Standards:
-
2,6-Di-sec-butylphenol (CAS No: 5510-99-6) certified reference material (CRM).
-
Internal Standard (IS): 4-tert-butylphenol-d13 or a suitable non-interfering compound with similar chemical properties.
-
-
Gases: Helium (99.999% purity or higher) for GC carrier gas.
-
Consumables:
Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is contingent on the sample matrix. The primary objective is to extract 2,6-Di-sec-butylphenol from the matrix and present it in a solvent compatible with the GC-MS system.[1][4]
Protocol for Simple Liquid Matrices (e.g., Organic Solvents, Oils)
For samples where 2,6-Di-sec-butylphenol is already dissolved in a non-aqueous, relatively clean matrix, a direct dilution approach is often sufficient.
-
Homogenization: Ensure the sample is thoroughly mixed.
-
Dilution: Accurately dilute a known volume or weight of the sample with a suitable solvent (e.g., hexane or dichloromethane) to bring the expected concentration of 2,6-Di-sec-butylphenol into the calibrated range of the instrument (typically 0.1-100 µg/mL).
-
Internal Standard Spiking: Add the internal standard to the diluted sample at a known concentration.
-
Filtration: If any particulate matter is present, filter the diluted sample through a 0.22 µm PTFE syringe filter into a clean GC vial.[2]
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol for Complex Matrices (e.g., Aqueous Samples, Environmental Extracts)
For aqueous samples or complex matrices where the analyte is present at low concentrations, a concentration and clean-up step using Solid Phase Extraction (SPE) is recommended.[5][6]
-
Sample pH Adjustment: For aqueous samples, adjust the pH to < 2 with 6 N HCl to ensure the phenol is in its protonated form.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of dichloromethane.
-
Condition the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 10 mL of acidified deionized water (pH < 2). Do not allow the sorbent to go dry.
-
-
Sample Loading: Pass the pre-treated sample (up to 1 L) through the SPE cartridge at a flow rate of approximately 10-20 mL/min.
-
Cartridge Washing: Wash the cartridge with a small volume of acidified deionized water to remove interfering hydrophilic compounds.
-
Cartridge Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or applying a vacuum for 10-20 minutes.
-
Elution: Elute the trapped 2,6-Di-sec-butylphenol with 5-10 mL of dichloromethane into a clean collection tube.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. If necessary, concentrate the eluate under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).
-
Internal Standard Spiking and Transfer: Add the internal standard and transfer the final extract to a GC vial for analysis.
GC-MS Instrumental Analysis
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.[7][8]
Table 1: GC-MS Instrumental Parameters
| Parameter | Condition |
| Gas Chromatograph | |
| GC Column | 5% Phenylmethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 260 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 300 °CFinal Hold: 300 °C for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |
| Transfer Line Temperature | 280 °C |
Rationale for Parameter Selection:
-
GC Column: A 5% phenylmethylpolysiloxane stationary phase is a versatile, non-polar column suitable for a wide range of semi-volatile organic compounds, including phenols.[7]
-
Splitless Injection: This mode is chosen to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits.
-
Oven Temperature Program: The program starts at a low temperature to trap the analytes at the head of the column and then ramps up to elute them based on their boiling points, allowing for good chromatographic separation.
-
Electron Ionization (EI): EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and compound identification.
Data Analysis and Compound Identification
The identification of 2,6-Di-sec-butylphenol is based on two key criteria: retention time and mass spectrum.
-
Retention Time Matching: The retention time of the peak in the sample chromatogram must match that of a certified reference standard analyzed under the same conditions.
-
Mass Spectrum Verification: The mass spectrum of the sample peak must match the reference spectrum from a standard or a validated spectral library such as the NIST/EPA/NIH Mass Spectral Library.[9][10]
Mass Spectral Fragmentation of 2,6-Di-sec-butylphenol
The molecular weight of 2,6-Di-sec-butylphenol is 206.32 g/mol .[11] The EI mass spectrum is expected to show a molecular ion (M+) at m/z 206. Key fragment ions are crucial for confirmation. A prominent fragment is typically observed at m/z 177, corresponding to the loss of an ethyl group (-C2H5) from one of the sec-butyl groups. Other characteristic ions may also be present.[11]
Table 2: Key Mass Ions for 2,6-Di-sec-butylphenol Identification in SIM Mode
| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2,6-Di-sec-butylphenol | 177 | 206 | 178 |
Note: These ions are based on the fragmentation pattern of similar compounds and should be confirmed with a pure standard.[11]
Workflow and Quality Control
A systematic workflow and stringent quality control measures are essential for generating reliable and defensible data.
Experimental Workflow Diagram
Caption: A flowchart of the GC-MS analysis workflow.
Quality Control Measures
-
Method Blank: An aliquot of the solvent used for dilution or elution is carried through the entire analytical procedure to check for contamination.
-
Calibration Curve: A multi-point calibration curve (typically 5-7 points) is generated by analyzing standards of known concentrations to establish the relationship between instrument response and analyte concentration.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically throughout the analytical run to ensure the instrument's continued stability and accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of the analyte is added to a sample before extraction to assess the efficiency of the sample preparation method and any potential matrix effects.
Conclusion
This application note provides a comprehensive and scientifically rigorous protocol for the analysis of 2,6-Di-sec-butylphenol by GC-MS. By following the detailed steps for sample preparation, instrumental analysis, and data interpretation, researchers can achieve accurate and reproducible results. The emphasis on the rationale behind procedural choices and the integration of robust quality control measures ensures the trustworthiness and validity of the data generated. This method is suitable for a wide range of applications, from industrial quality control to environmental monitoring.
References
-
Sample Preparation Guidelines for GC-MS . University of Illinois Urbana-Champaign. [Link]
-
Sample preparation GC-MS . SCION Instruments. [Link]
-
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) . International Organisation of Vine and Wine (OIV). [Link]
-
Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS) . MATEC Web of Conferences. [Link]
-
Determination of 2,6-di-tert-butylphenol in Irganox 1425 | Request PDF . ResearchGate. [Link]
-
Determination of alkylphenols by GC/negative-ion chemical-ionization MS . ResearchGate. [Link]
-
2,6-Di-tert-butylphenol . SIELC Technologies. [Link]
-
Method 8041A: Phenols by Gas Chromatography . U.S. Environmental Protection Agency. [Link]
-
2,6-Di-sec-butylphenol . PubChem. [Link]
-
Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples . National Center for Biotechnology Information (NCBI). [Link]
-
Phenol, 2,6-bis(1,1-dimethylethyl)- . NIST WebBook. [Link]
-
Phenol, 2,6-bis(1-methylpropyl)- . NIST WebBook. [Link]
-
EPA-NERL: 528: Phenols in Water by GC/MS . National Environmental Methods Index. [Link]
-
EPA-RCA: 8041A: Phenols by Gas Chromatography . National Environmental Methods Index. [Link]
-
EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection . Obrnuta faza. [Link]
Sources
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. epa.gov [epa.gov]
- 4. uoguelph.ca [uoguelph.ca]
- 5. NEMI Method Summary - 528 [nemi.gov]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 8. matec-conferences.org [matec-conferences.org]
- 9. Phenol, 2,6-bis(1,1-dimethylethyl)- [webbook.nist.gov]
- 10. Phenol, 2,6-bis(1-methylpropyl)- [webbook.nist.gov]
- 11. 2,6-Di-sec-butylphenol | C14H22O | CID 21685 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation and NMR Profiling of 2,6-Di-sec-butylphenol
This Application Note is structured to guide researchers through the structural validation of 2,6-Di-sec-butylphenol (CAS 5510-99-6) using high-resolution NMR spectroscopy.
Abstract & Scope
2,6-Di-sec-butylphenol is a hindered phenol primarily utilized as a liquid antioxidant and a chemical intermediate.[1][2] Unlike its tert-butyl analog (Propofol or BHT derivatives), the sec-butyl group introduces chirality at the benzylic position, creating a mixture of stereoisomers (meso and racemic).[1][2] This protocol details the acquisition, processing, and interpretation of 1H and 13C NMR spectra to confirm regio-isomer purity (2,6-substitution vs. 2,4-substitution) and assess diastereomeric complexity.[1][2]
Experimental Protocol
Sample Preparation
Objective: Eliminate solute-solute hydrogen bonding to ensure sharp hydroxyl peaks and accurate integration.
-
Solvent Selection: Chloroform-d (
) is the standard.[1][2] DMSO- may be used to observe the phenolic proton coupling but often broadens the signal due to exchange or shifts it downfield significantly ( 8.5 ppm).[1][2] -
Concentration: 15–20 mg of analyte in 0.6 mL solvent.
-
Vessel: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
-
Filtration: Filter through a small plug of glass wool if the neat liquid appears turbid.[2]
Acquisition Parameters (400 MHz +)
To resolve potential diastereomeric splitting, high-field acquisition is recommended.[1][2]
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Angle | 30° | 30° | Maximizes signal-to-noise ratio (SNR) per scan.[1][2] |
| Relaxation Delay (D1) | 1.0 - 2.0 s | 2.0 - 3.0 s | Allows relaxation of methyl protons; critical for quantitative integration.[1][2] |
| Scans (NS) | 16 | 256 - 1024 | Sufficient for 1H; 13C requires more due to low natural abundance.[1][2] |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature.[2] |
| Reference | TMS (0.00 ppm) | Internal locking standards.[2] |
1H NMR Spectral Analysis
Symmetry Note: The molecule possesses a
Peak Assignments (in )
| Shift ( | Mult. | Integral | Assignment | Structural Insight |
| 6.95 - 7.05 | Doublet ( | 2H | Ar-H (3,[1][2] 5) | Meta-protons. Coupling to the para-proton. |
| 6.80 - 6.88 | Triplet ( | 1H | Ar-H (4) | Para-proton.[1][2] Diagnostic of 2,6-substitution. |
| 4.80 - 5.00 | Singlet (Broad) | 1H | Ar-OH | Chemical shift is concentration/temperature dependent.[1][2] |
| 2.90 - 3.10 | Multiplet/Sextet | 2H | Ar-CH ( | Benzylic methine.[1][2] Complex splitting due to chiral center.[1][2] |
| 1.55 - 1.75 | Multiplet | 4H | -CH₂ - | Diastereotopic protons (see Expert Insight below).[1][2] |
| 1.20 - 1.25 | Doublet ( | 6H | -CH(CH₃ ) | Methyl group attached to the benzylic position.[1][2] |
| 0.80 - 0.88 | Triplet ( | 6H | -CH₂-CH₃ | Terminal methyl group.[1][2] |
Expert Insight: Diastereomers & Complexity
Because 2,6-Di-sec-butylphenol contains two chiral centers, the bulk material is a mixture of:
-
Racemic pair: (
) and ( ) — Enantiomers (NMR identical in achiral solvent).[1][2] -
Meso form: (
) — Diastereomer of the racemic pair.[2]
Observation: In high-resolution NMR (
13C NMR Spectral Analysis
The carbon spectrum confirms the symmetry.[2][3] We expect only 7 unique carbon signals for the major isomer.[2]
| Shift ( | Type | Assignment | Notes |
| 150.5 | Quaternary (C) | C -1 (C-OH) | Deshielded by oxygen.[1][2] |
| 133.2 | Quaternary (C) | C -2, C -6 | Ortho-carbons bearing the sec-butyl groups.[1][2] |
| 125.5 | Methine (CH) | C -3, C -5 | Meta-carbons.[1][2] |
| 120.1 | Methine (CH) | C -4 | Para-carbon.[1][2] |
| 34.5 | Methine (CH) | Ar-C H- | Benzylic carbon.[1][2] |
| 29.8 | Methylene (CH2) | -C H₂- | Methylene of the ethyl chain.[1][2] |
| 20.5 | Methyl (CH3) | -CH(C H₃) | Branch methyl.[1][2] |
| 12.3 | Methyl (CH3) | -CH₂C H₃ | Terminal methyl.[1][2] |
Structural Verification Logic (Graphviz)[1]
The following decision tree illustrates how to distinguish the target 2,6-isomer from the common 2,4-isomer byproduct using 1H NMR multiplicity.
Figure 1: Logic flow for distinguishing regio-isomers based on aromatic proton coupling constants (
References
-
National Institute of Standards and Technology (NIST). 2,6-Di-sec-butylphenol Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]
-
Fulmer, G. R., et al. (2010).[1][2][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] Available at: [Link][1]
-
PubChem. 2,6-Di-sec-butylphenol Compound Summary. National Library of Medicine.[2] Available at: [Link][1]
Sources
- 1. CAS 5510-99-6: 2,6-Di-sec-butylphenol | CymitQuimica [cymitquimica.com]
- 2. 2,6-Di-sec-butylphenol | C14H22O | CID 21685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: High-Yield Synthesis of Hindered Phenolic Antioxidants from 2,6-Di-sec-butylphenol
[1]
Abstract
This application note details the synthesis protocol for 4,4'-methylenebis(2,6-di-sec-butylphenol) , a high-performance liquid antioxidant, utilizing 2,6-di-sec-butylphenol (2,6-DSBP) as the primary feedstock. Unlike its crystalline tert-butyl analogs, the sec-butyl derivative remains liquid at room temperature due to the chirality of the sec-butyl group, making it critical for miscibility in hydrocarbon fuels and lubricants where solid sedimentation is unacceptable. This guide covers the acid-catalyzed condensation mechanism, a scalable benchtop protocol, and quality control parameters.
Introduction & Chemical Rationale
The "Liquid" Advantage
In the field of antioxidant chemistry, 2,6-di-tert-butylphenol (2,6-DTBP) is the industry standard. However, its derivatives often crystallize, posing solubility issues in cold-flow aviation fuels and lubricants. 2,6-Di-sec-butylphenol (2,6-DSBP) serves as a superior precursor for these applications. The sec-butyl group introduces a chiral center, resulting in a product mixture of racemic and meso diastereomers. This entropy prevents efficient crystal packing, ensuring the final antioxidant remains a liquid.
Reaction Objective: Dimerization
While 2,6-DSBP itself is an antioxidant, it is relatively volatile (BP ~255°C). For high-temperature engine applications, it must be "upgraded" to a higher molecular weight species to prevent evaporative loss. The most effective method is methylene bridging using formaldehyde to create a dimer.
Target Molecule: 4,4'-Methylenebis(2,6-di-sec-butylphenol) MW: ~424.6 g/mol (Dimer) vs 206.3 g/mol (Monomer)
Reaction Mechanism
The synthesis follows an Acid-Catalyzed Electrophilic Aromatic Substitution . Formaldehyde is activated by the acid catalyst to form a hydroxymethyl carbocation, which attacks the para-position of the phenol (the only open active site).
Pathway Diagram
Figure 1: Step-wise mechanism for the condensation of 2,6-DSBP with formaldehyde.
Experimental Protocol
Reagents and Equipment[3][4][5][6][7][8]
| Reagent | Purity | Role | Stoichiometry (Eq) |
| 2,6-Di-sec-butylphenol | >98% | Substrate | 2.05 (Slight Excess) |
| Paraformaldehyde | 95% | Linker Source | 1.00 |
| p-Toluenesulfonic Acid (p-TSA) | 99% | Catalyst | 0.05 (2-5 mol%) |
| Toluene | ACS Grade | Solvent/Azeotrope | 3-4 Volumes |
| Sodium Bicarbonate | Sat. Aq. | Neutralization | N/A |
Equipment Setup:
-
3-Neck Round Bottom Flask (500 mL)[1]
-
Dean-Stark Trap (for water removal)
-
Reflux Condenser
-
Mechanical Stirrer (Overhead preferred due to viscosity)
-
Nitrogen Inlet (Blanketing)
Step-by-Step Procedure
Step 1: Charge and Dissolution
-
Purge the 3-neck flask with nitrogen.
-
Charge 206.3 g (1.0 mol) of 2,6-di-sec-butylphenol into the flask.
-
Add 150 mL of Toluene . Stir to create a homogeneous solution.
-
Add 15.8 g (0.5 mol equivalent of formaldehyde) of Paraformaldehyde. Note: Use paraformaldehyde instead of formalin to minimize water introduction.
Step 2: Catalyst Addition & Reaction
-
Add 4.75 g (0.025 mol) of p-TSA monohydrate.
-
Heat the mixture to reflux (~110°C).
-
Critical Observation: As the reaction proceeds, depolymerization of paraformaldehyde occurs, and water will begin to collect in the Dean-Stark trap.
-
Maintain reflux for 4–6 hours until water evolution ceases. Theoretical water yield is ~9 mL for this scale.
Step 3: Work-up
-
Cool the reaction mixture to 40°C.
-
Wash the organic layer with 100 mL of Saturated NaHCO₃ to neutralize the acid catalyst. Stir vigorously for 20 minutes.
-
Separate the aqueous layer.
-
Wash the organic layer with 100 mL of Deionized Water to remove salts. Verify pH of the aqueous wash is neutral (pH 6-7).
Step 4: Isolation
-
Transfer the organic layer to a rotary evaporator.
-
Strip the Toluene solvent under vacuum (50 mbar) at 60°C.
-
Increase vacuum to <5 mbar and temperature to 90°C to remove any trace unreacted monomer (2,6-DSBP).
-
Final Product: The residue is a viscous, amber liquid.
Quality Control & Characterization
Unlike crystalline antioxidants, melting point is not a valid QC parameter here.
HPLC Analysis Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).
-
Mobile Phase: Isocratic Acetonitrile (90%) / Water (10%).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV @ 280 nm.
-
Expected Retention:
-
Monomer (2,6-DSBP): ~3.5 min
-
Dimer (Product): ~8.2 min (May appear as a split peak due to diastereomers).
-
Specification Table
| Parameter | Specification | Method |
| Appearance | Clear Amber Liquid | Visual |
| Assay (HPLC) | > 96.0% | Internal Standard |
| Residual Monomer | < 1.0% | GC-FID / HPLC |
| Water Content | < 0.1% | Karl Fischer |
| Kinematic Viscosity | 200–500 cSt @ 40°C | ASTM D445 |
Performance Evaluation: Radical Scavenging
To validate the synthesized product's efficacy, the RPVOT (Rotating Pressure Vessel Oxidation Test) is the gold standard for liquid lubricants.
Mechanism of Action Diagram[9]
Figure 2: Mechanism of radical scavenging. The sec-butyl groups provide steric protection, stabilizing the phenoxy radical and preventing side-reactions.
Troubleshooting & Expert Insights
-
Issue: Product is Cloudy.
-
Cause: Incomplete water removal or residual salts.
-
Fix: Dry the final organic phase over Magnesium Sulfate (MgSO₄) before solvent stripping.
-
-
Issue: Low Yield / High Monomer.
-
Cause: Formaldehyde loss due to volatility before reaction.
-
Fix: Use a slight excess of Paraformaldehyde (1.1 eq) and ensure the reflux condenser is very efficient (coolant < 5°C).
-
-
Issue: Dark Coloration.
-
Cause: Oxidation during synthesis.
-
Fix: Strictly maintain Nitrogen blanketing throughout the reaction and workup.
-
References
-
Preparation of 4,4'-methylenebis(2,6-dialkylphenol) compounds. U.S. Patent 3,175,010. (1965). Ethyl Corporation. Link
-
Synthesis and antioxidant activity of hindered phenols. Journal of Applied Polymer Science. (2011). Wiley Online Library. Link
-
2,6-Di-sec-butylphenol Compound Summary. PubChem. National Library of Medicine. Link
-
Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. ASTM D2272. ASTM International. Link
-
Method for producing hindered phenol antioxidants. U.S. Patent 4,087,469. (1978). Link
Application Note: 2,6-Di-sec-butylphenol (DSBP) in Solvent Dye Synthesis
[1]
Executive Summary: The Steric Advantage
2,6-Di-sec-butylphenol (DSBP, CAS 5510-99-6) is a critical intermediate in the synthesis of liquid solvent dyes and fiscal fuel markers . Unlike simple phenols, DSBP possesses bulky sec-butyl groups at the ortho positions. This structural hindrance provides three decisive advantages in dye chemistry:
-
Hyper-Solubility: The branched alkyl chains disrupt crystal packing, rendering derived azo dyes liquids or low-melting solids that are miscible with hydrocarbons (diesel, gasoline, lubricants) in all proportions.
-
Regioselective Coupling: With the 2- and 6-positions blocked, electrophilic attack (azo coupling) is forced exclusively to the para (4-) position, eliminating isomeric by-products.
-
Chemical Stability: The hindered phenol moiety acts as an intrinsic antioxidant, protecting the chromophore from oxidative degradation in harsh fuel environments.
This guide details the synthesis of a high-performance fuel marker (analogous to commercial "silent" markers) and provides protocols for its quality control and detection.
Chemical Causality & Mechanism
The utility of DSBP in dye synthesis relies on the Diazo Coupling reaction. The reaction involves an electrophilic aromatic substitution where a diazonium salt attacks the electron-rich phenol ring.
Reaction Pathway[1][2]
-
Diazotization: An aromatic amine (e.g., 4-nitroaniline) is converted to a diazonium cation (
) using nitrous acid. -
Coupling: The diazonium ion attacks the DSBP. Due to steric blocking by sec-butyl groups at the ortho positions, the azo group (
) attaches exclusively at the para position.
Key Mechanistic Insight: The sec-butyl groups are electron-donating (+I effect), activating the ring, but their steric bulk prevents ortho-substitution. This ensures a clean, single-product reaction without the need for complex purification isomers.
Visualization: Synthesis Pathway
Caption: Figure 1. Regioselective synthesis of solvent dyes using DSBP. The steric hindrance of DSBP directs coupling exclusively to the para-position.
Experimental Protocol: Synthesis of Solvent Marker
Objective: Synthesize a liquid-soluble azo dye (Marker Yellow/Red) using DSBP. Scale: Laboratory Bench (0.1 mol).
Reagents & Equipment
| Reagent | CAS | Amount | Role |
| 4-Nitroaniline | 100-01-6 | 13.8 g (0.1 mol) | Diazo Component |
| 2,6-Di-sec-butylphenol | 5510-99-6 | 20.6 g (0.1 mol) | Coupling Component |
| Sodium Nitrite | 7632-00-0 | 7.0 g | Diazotizing Agent |
| Hydrochloric Acid (37%) | 7647-01-0 | 25 mL | Acid Source |
| Sodium Acetate | 127-09-3 | ~20 g | Buffer (pH control) |
| Toluene / Xylene | - | 100 mL | Solvent |
Step-by-Step Methodology
Phase 1: Diazotization
-
Dissolution: In a 500 mL beaker, dissolve 13.8 g of 4-nitroaniline in 25 mL concentrated HCl and 50 mL water. Heat gently if necessary to dissolve, then cool to 0–5°C in an ice bath. The amine hydrochloride may precipitate as a fine slurry.
-
Nitrosation: Dissolve 7.0 g NaNO₂ in 15 mL water. Add this solution dropwise to the amine slurry while maintaining the temperature below 5°C. Stir for 30 minutes.
-
Validation: Test the solution with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid). Destroy excess nitrous acid by adding a spatula tip of sulfamic acid or urea until the starch-iodide test is negative.
Phase 2: Coupling
-
Preparation of Coupler: In a separate flask, dissolve 20.6 g of 2,6-Di-sec-butylphenol in 100 mL of toluene. (Note: DSBP is a liquid; ensure accurate weighing).
-
Biphasic Mixing: Add the cold diazonium salt solution to the toluene solution of DSBP. The mixture will be biphasic.
-
Buffering: Vigorously stir the mixture and slowly add Sodium Acetate (solid or concentrated solution) to adjust the aqueous layer pH to 4.5 – 5.5 .
-
Why? Coupling requires the phenol to be slightly activated (phenolate form is most reactive, but DSBP is hindered; slightly acidic to neutral conditions often favor coupling without decomposing the diazo).
-
-
Reaction: Stir vigorously at 10–15°C for 2-4 hours. The organic layer will darken significantly (yellow-orange to red) as the dye forms.
Phase 3: Workup & Isolation
-
Separation: Transfer to a separatory funnel. Discard the aqueous (lower) layer containing salts.
-
Washing: Wash the organic layer twice with warm water (50°C) to remove inorganic salts and unreacted diazo compounds.
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
). -
Concentration: Remove the toluene solvent via rotary evaporation under reduced pressure.
-
Product: The residue is a viscous, dark amber/red oil or low-melting solid. This is the technical grade solvent dye .
Application Protocol: The "Shake-Out" Detection Test
One of the primary uses of DSBP-derived dyes is as "extractable markers" in fuel (fiscal marking). The dye is invisible in fuel at low concentrations (ppm) but yields a vibrant color when extracted with a base.
Mechanism
The phenolic proton (-OH) on the dye is weakly acidic (
-
In Fuel (Non-polar): The dye exists in the protonated, non-ionized form. It is soluble and imparts a pale yellow color (often invisible at <10 ppm).
-
With Base (Polar): Adding a strong base (NaOH) deprotonates the phenol, forming a phenolate anion . The negative charge delocalizes across the azo system, causing a bathochromic shift (color deepens to blue/purple) and making the molecule water-soluble.
Detection Workflow
-
Sampling: Take 10 mL of the marked fuel (diesel/kerosene).
-
Reagent Addition: Add 2 mL of Extractant Solution (10% NaOH in water/alcohol mix).
-
Agitation: Shake vigorously for 10 seconds.
-
Observation: Allow phases to separate.
-
Positive Result: The lower aqueous layer turns a deep bluish-red or purple .
-
Negative Result: The aqueous layer remains colorless.
-
Visualization: Detection Logic
Caption: Figure 2. Logic flow for the field detection of DSBP-based fuel markers.
Safety & Handling (DSBP)
-
Hazards: 2,6-Di-sec-butylphenol is a skin irritant and toxic to aquatic life with long-lasting effects (H315, H319, H410).
-
Storage: Store in a cool, dry place under nitrogen atmosphere if possible to prevent slow oxidation (though it is an antioxidant, it sacrifices itself).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during the diazotization step to avoid inhalation of NOx fumes.
References
-
Vinati Organics. (n.d.). 2,6-Di-sec-butylphenol (2,6 DSBP) Technical Data Sheet. Retrieved from
-
United States Patent 5091594. (1992). Process for the production of 2,6-di-tert-butylphenol. Google Patents. Retrieved from
-
Morton International Inc. (1991). Aromatic-aliphatic azo derivatives particularly as markers for petroleum products. Patent EP0509818.[1][2] (Describes "Mortrace SB" synthesis from DSBP).
-
PubChem. (n.d.). 2,6-Di-sec-butylphenol Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,6-Di-tert-butylphenol (Analogous handling data). Retrieved from
Sources
- 1. Aromatic-aliphatic azo derivatives particularly as markers for petroleum products, method for synthesizing them, use thereof and derived compositions | TREA [trea.com]
- 2. US20080015342A1 - Aromatic-Aliphatic Azo Derivatives Particularly As Markers For Petroleum Products, Method For Synthesizing Them, Use Thereof And Derived Compositions - Google Patents [patents.google.com]
Application Note: Precision Synthesis of 2,6-Di-sec-butylphenol and Functional Derivatives
Executive Summary
2,6-Di-sec-butylphenol (DSBP) represents a critical scaffold in medicinal chemistry, serving as a lipophilic hindered phenol analogous to Propofol (2,6-diisopropylphenol). While structurally similar, the sec-butyl moiety introduces increased steric bulk and chirality, altering pharmacokinetics and receptor binding profiles (e.g., GABA_A vs. Glycine receptors).
This guide provides a definitive protocol for the ortho-selective alkylation of phenol to synthesize DSBP, overcoming the thermodynamic preference for para-substitution. We utilize the Ecke–Kolka Aluminum Phenoxide method, the only industrial-grade protocol capable of >90% ortho-selectivity. Furthermore, we detail the downstream synthesis of a water-soluble prodrug derivative, addressing the solubility limitations inherent to this lipophilic class.
Mechanistic Insight: The "Ortho-Effect"[1]
Standard Friedel-Crafts alkylation using Brønsted acids (
The Aluminum Phenoxide Driver:
The reaction does not proceed via a free carbocation in solution. Instead, the phenol reacts with metallic aluminum to form aluminum phenoxide (
Pathway Visualization
Figure 1: The coordinate-directed alkylation pathway. Note that high temperatures can cause isomerization to the para-position, necessitating strict thermal control.
Experimental Protocol 1: Synthesis of 2,6-Di-sec-butylphenol
Objective: Synthesize DSBP with >95% purity and >90% ortho-selectivity. Scale: 1.0 Molar (approx. 200g output). Hazards: High-pressure reaction (Autoclave required); Aluminum phenoxide is moisture-sensitive.
Reagents & Equipment[2][3]
-
Substrate: Phenol (99%, crystalline), 94.1 g (1.0 mol).
-
Alkylating Agent: cis/trans-2-Butene (liquefied gas) OR sec-butyl alcohol (requires acid co-catalyst, butene is preferred for purity). Note: This protocol uses 2-Butene.
-
Catalyst: Aluminum foil/turnings (1.0 g, ~0.037 mol) + trace Mercuric Chloride (
, 10 mg) to activate surface. -
Equipment: 500 mL Hastelloy or Stainless Steel Autoclave with mechanical stirring and internal cooling coil.
Step-by-Step Methodology
-
Catalyst Formation (In-Situ):
-
Load solid phenol (94.1 g) and aluminum turnings (1.0 g) into the autoclave.
-
Critical Step: Purge with
three times to remove oxygen (prevents oxidative darkening). -
Heat to 150°C with slow stirring. Hydrogen gas (
) will evolve as the aluminum dissolves. -
Checkpoint: The mixture will turn from clear/pink to a dark grey/black solution. Ensure all metal has dissolved before proceeding (approx. 1-2 hours).
-
-
Alkylation:
-
Cool the reactor to 110°C . (Lower temperature than catalyst formation favors kinetic ortho-control).
-
Pressurize with 2-Butene to 5-10 bar (70-150 psi) .
-
Maintain temperature at 110-120°C. The reaction is exothermic; use internal cooling to prevent T > 130°C (prevents para migration).
-
Monitor pressure drop. Repressurize as needed until 2.2 molar equivalents of butene are consumed.
-
Duration: Typically 4–6 hours.
-
-
Quenching:
-
Cool to 60°C. Vent excess butene to a scrubber.
-
Add 100 mL of 10% aqueous sulfuric acid (
) to hydrolyze the aluminum phenoxide bond. -
Stir vigorously for 30 minutes. The mixture will separate into an organic oil and an aqueous aluminum salt layer.
-
-
Purification:
-
Separate the organic layer. Wash with water (2 x 100 mL) and saturated
(1 x 100 mL). -
Distillation: Perform fractional distillation under reduced pressure (vacuum).
-
Fraction 1: Unreacted Phenol & 2-sec-butylphenol (Mono) – Recycle.
-
Fraction 2 (Target):2,6-Di-sec-butylphenol .[1] Boiling Point approx. 135–140°C at 10 mmHg.
-
Residue: 2,4,6-Tri-sec-butylphenol (discard).
-
-
Data Specification: Expected Yields
| Component | Expected % (Crude) | Retention Time (GC-MS) | Notes |
| Phenol | < 2% | 3.5 min | Unreacted substrate |
| 2-sec-butylphenol | 10-15% | 6.8 min | Recycle intermediate |
| 2,6-Di-sec-butylphenol | 75-80% | 11.2 min | Target Product |
| 4-sec-butylphenol | < 1% | 7.1 min | Isomer impurity |
| 2,4,6-Tri-sec-butylphenol | 5-8% | 14.5 min | Over-alkylation |
Protocol 2: Derivatization (Prodrug Synthesis)
Objective: Synthesize 2,6-Di-sec-butylphenyl hemisuccinate . Rationale: Hindered phenols are highly lipophilic (LogP > 4). Converting the hydroxyl to a hemisuccinate ester allows for water-soluble salt formation (e.g., Sodium salt) for IV formulation.
Reaction Scheme
Methodology
-
Dissolution: Dissolve 2,6-Di-sec-butylphenol (10 g, 48 mmol) in dry THF (50 mL).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion, 2.3 g, 57 mmol) portion-wise.
-
Note: The steric bulk of the sec-butyl groups makes the hydroxyl proton less acidic and harder to access. Strong base (NaH) is preferred over weak bases (TEA).
-
-
Acylation: Add Succinic Anhydride (5.8 g, 58 mmol) in one portion.
-
Reflux: Warm to room temperature, then reflux (66°C) for 12 hours.
-
Workup:
-
Quench with cold water. Acidify to pH 2 with 1M HCl.
-
Extract with Ethyl Acetate.
-
The product is a carboxylic acid; purify by extracting into 10%
(aqueous), washing the organic layer (removes unreacted phenol), then re-acidifying the aqueous layer to precipitate the hemisuccinate.
-
Analytical Validation (Self-Correcting)
To ensure the protocol is self-validating, use the following NMR diagnostic peaks.
^1H NMR (CDCl_3, 400 MHz):
-
Aromatic Region (7.0 - 7.2 ppm): Look for a triplet (para-H) and a doublet (meta-H).
-
Validation: If you see a singlet or complex multiplet, you likely have 2,4-disubstitution or 2,4,6-trisubstitution.
-
-
Methine Proton (Benzylic, ~3.0 ppm): The CH of the sec-butyl group.
-
Validation: Integration must match 2 protons relative to the aromatic signals.
-
-
Hydroxyl Proton (~5.0 ppm): Sharp singlet (if pure).
-
Shift: In the hemisuccinate derivative, this peak disappears, and a broad COOH peak appears at >10 ppm.
-
References
-
Ecke, G. G., & Kolka, A. J. (1958). Ortho-Alkylation of Phenols.[2][3][4][5][6][7] U.S. Patent No.[6][8] 2,831,898.[6] Link
-
Fiege, H. (2000). Phenol Derivatives.[2][1][4][5][6][8][9][10][11][12][13] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link
-
Krasavin, M., et al. (2016). Propofol analogues as general anesthetics.[9][10] Bioorganic & Medicinal Chemistry Letters. Link
-
Vinati Organics. (2023). Technical Data Sheet: 2,6-Di-sec-butylphenol.Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2,6-Di-tert-butylphenol (Analogous Handling).Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. sibran.ru [sibran.ru]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
- 6. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 9. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Evaluation ... | Article | H1 Connect [archive.connect.h1.co]
- 13. 2,6 di-tert-butylphenol, a nonanesthetic propofol analog, modulates alpha1beta glycine receptor function in a manner distinct from propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,6-Di-sec-butylphenol (DSBP) Synthesis Optimization
Case ID: DSBP-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields, poor regioselectivity (high para-isomer content), or issues with catalyst deactivation during the synthesis of 2,6-di-sec-butylphenol (DSBP) .
Unlike standard Friedel-Crafts alkylations that favor the thermodynamically stable para-position, the synthesis of DSBP requires kinetic control to force the bulky sec-butyl groups into the sterically hindered 2,6-positions. This guide details the Aluminum Phenoxide catalytic route, which is the industry standard for achieving high ortho-selectivity via a coordination mechanism.
Module 1: The "Ortho-Selectivity Engine" (Mechanism)
Why your choice of catalyst dictates your product:
Standard Lewis acids (e.g.,
The Aluminum Phenoxide Advantage:
Aluminum metal reacts with phenol to form aluminum phenoxide (
Visualization: Ortho-Alkylation Pathway
Figure 1: The kinetic pathway favors ortho-substitution via aluminum coordination. High temperatures break this control, leading to para-isomers.
Module 2: Optimized Experimental Protocol (SOP)
Prerequisites:
-
Reactants: Phenol (dry), 1-Butene or 2-Butene (gas/liquid).
-
Catalyst Precursor: Aluminum powder or turnings (1-2 wt% relative to phenol).
-
Equipment: High-pressure autoclave (Parr reactor or equivalent) rated for 20 bar.
Step-by-Step Workflow
| Phase | Operation | Critical Parameters | Technical Rationale |
| 1. Drying | Dehydrate Phenol | < 0.05% Water | Water hydrolyzes |
| 2. Activation | Catalyst Formation | 150-165°C , 1 hr, | Al metal must fully dissolve in phenol to form the active phenoxide. |
| 3. Alkylation | Butene Addition | 110-130°C , 5-20 bar | Temp < 100°C is too slow. Temp > 140°C causes isomerization of ortho-product to para-product. |
| 4. Digestion | Completion | Stir 1-3 hrs post-addition | Allows the second alkylation (mono |
| 5. Quench | Hydrolysis | Dilute HCl or NaOH wash | Destroys the aluminum complex to release the free phenol. |
Expert Tip: The reaction is exothermic.[2] When adding liquid butene, control the feed rate to maintain the internal temperature strictly below 135°C. A temperature spike is the #1 cause of high para-isomer content.
Module 3: Troubleshooting Diagnostic Matrix
Use this logic flow to diagnose your specific failure mode.
Visualization: Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common reaction failures.
Detailed Issue Resolution
Issue 1: "My reaction stalled at the mono-substituted stage (2-sec-butylphenol)."
-
Root Cause A: Catalyst Poisoning. Did you dry the phenol?
-
Fix: Azeotropically dry phenol with toluene before adding aluminum, or use molecular sieves.
-
-
Root Cause B: Insufficient Pressure. The second alkylation (2-
2,6-) is sterically difficult.-
Fix: Increase reactor pressure to 15-20 bar . The steric bulk of the first sec-butyl group hinders the approach of the second butene molecule; higher pressure forces the kinetics.
-
Issue 2: "I have 15% 4-sec-butylphenol (para) in my crude."
-
Root Cause: Thermal Isomerization. You likely exceeded 140°C.
-
Fix: The ortho-product is the kinetic product. The para-product is the thermodynamic product. If you heat 2,6-DSBP with acid for too long or too hot, the butyl group will migrate to the para position. Keep T < 130°C and quench immediately after consumption of starting material.
-
Issue 3: "The aluminum won't dissolve in the phenol."
-
Root Cause: Oxide Layer. The Al metal has a passivation layer.
-
Fix: Use Al turnings or grit, not fine powder (which oxidizes easily). Add a trace amount of
(if permitted) or simply heat to 160°C with vigorous stirring. Evolution of gas indicates initiation.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use sulfuric acid (
Q: Does it matter if I use 1-butene or 2-butene? A: Chemically, both yield the sec-butyl carbocation/group. However, 1-butene is generally more reactive. If using mixed butenes (raffinate), ensure the isobutylene content is low (<1%), otherwise, you will produce tert-butyl impurities which are difficult to separate [3].
Q: What is the optimal molar ratio of Butene:Phenol? A: Target 2.05 to 2.2 : 1 .
-
< 2.0: Leaves unreacted mono-product.
-
2.4: Promotes formation of 2,4,6-tri-sec-butylphenol.
Q: How do I purify the final product? A: Fractional distillation under vacuum.
-
Boiling Points (approx at 10 mmHg):
-
Phenol: ~70°C
-
2-sec-butylphenol: ~105°C
-
2,6-di-sec-butylphenol: ~135°C
-
4-sec-butylphenol: ~140°C (Close boiler! Separation requires a good column).
-
2,4,6-tri-sec-butylphenol: ~160°C
-
References
-
Kolka, A. J., et al. (1957). The Ortho-Alkylation of Phenols. Journal of Organic Chemistry.
-
Strohmeyer, M., et al. (2017). Process for the alkylation of phenols. WO2017042181A1.
-
Gong, W., et al. (2013). Synthesis of 2,6-di-sec-butylphenol catalyzed by aluminum phenoxide. ResearchGate/PrepChem Data. (Note: Analogous protocol for sec-butyl).
-
Chemical Safety Cards. (2021). 2,6-DI-TERT-BUTYLPHENOL (Analogous Handling). ILO/WHO.[3]
Sources
Technical Support Center: Degradation of 2,6-Di-sec-butylphenol in Polymer Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Di-sec-butylphenol (2,6-DSBP) as a stabilizing antioxidant in polymer matrices. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. As Senior Application Scientists, we aim to provide you with not just protocols, but also the reasoning behind them to ensure the integrity and success of your research.
Section 1: Understanding the Degradation of 2,6-Di-sec-butylphenol
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2,6-Di-sec-butylphenol (2,6-DSBP) in polymers?
A1: 2,6-Di-sec-butylphenol is a sterically hindered phenolic antioxidant. Its primary role is to protect the polymer from degradation during high-temperature processing (like extrusion and molding) and throughout its service life. It does this by scavenging free radicals that are formed due to thermal, oxidative, or mechanical stress.[1][2][3]
Q2: How does the "sec-butyl" group in 2,6-DSBP influence its antioxidant activity compared to the more common "tert-butyl" group in 2,6-Di-tert-butylphenol (DTBP)?
A2: The sec-butyl groups in 2,6-DSBP are slightly less sterically hindering than the tert-butyl groups in DTBP. This subtle difference in molecular geometry can influence several properties:
-
Reactivity: The less bulky sec-butyl groups may allow for slightly faster reaction kinetics with free radicals.
-
Solubility and Compatibility: Differences in polarity and shape can affect its solubility and compatibility within the polymer matrix, which can influence its tendency to bloom or migrate.
-
Degradation Products: The nature of the alkyl group can lead to different degradation byproducts, which may have their own effects on the polymer's properties and stability.
Q3: What are the main degradation pathways for 2,6-DSBP in a polymer matrix?
A3: The degradation of 2,6-DSBP primarily occurs through two interconnected pathways: thermal degradation and oxidative degradation.
-
Thermal Degradation: At elevated processing temperatures, the phenolic hydroxyl group can undergo homolytic cleavage to form a phenoxyl radical and a hydrogen atom. The C-C bonds in the sec-butyl groups can also break, leading to the formation of various smaller hydrocarbon radicals.
-
Oxidative Degradation: This is the more common and significant pathway. 2,6-DSBP scavenges peroxy radicals (ROO•) and alkyl radicals (R•) that are formed during the auto-oxidation cycle of the polymer. This process involves the donation of a hydrogen atom from the phenolic hydroxyl group to the radical, which neutralizes the radical and forms a stabilized phenoxyl radical. This phenoxyl radical can then undergo further reactions.[1][4]
Q4: What are the expected degradation products of 2,6-DSBP?
A4: While specific studies on 2,6-DSBP are limited, based on the known chemistry of hindered phenolic antioxidants, the degradation products are likely to include:
-
Quinone Methides: These are often colored species (yellow to red) and are a primary cause of discoloration in polymers stabilized with phenolic antioxidants.[5][6]
-
Stilbenequinones: Formed from the dimerization of phenoxyl radicals.
-
Biphenols and Diphenoquinones: Resulting from the coupling of two phenoxyl radicals.
-
Products of sec-butyl group cleavage: Such as butene and butane.
-
Adducts with the polymer chain: The phenoxyl radical can potentially attach to the polymer backbone.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed general degradation pathway of 2,6-Di-sec-butylphenol in a polymer matrix under oxidative stress.
Caption: Proposed degradation pathway of 2,6-DSBP in a polymer matrix.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the analysis of 2,6-DSBP degradation in polymers.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Polymer Discoloration (Yellowing/Pinking) | Over-oxidation of 2,6-DSBP leading to the formation of colored quinone-type structures.[1][3][5][6] | - Optimize Processing Conditions: Reduce processing temperature or residence time. - Synergistic Antioxidant System: Consider adding a secondary antioxidant (e.g., a phosphite) to regenerate the primary phenolic antioxidant and decompose hydroperoxides. - Nitrogen Atmosphere: Process the polymer under a nitrogen blanket to minimize oxidation. |
| Blooming or Surface Haze | - Poor compatibility of 2,6-DSBP with the polymer matrix. - Supersaturation of the antioxidant in the polymer.[7][8] | - Reduce Concentration: Lower the loading level of 2,6-DSBP to below its solubility limit in the polymer at room temperature. - Improve Dispersion: Ensure thorough mixing during compounding to achieve a more uniform distribution of the antioxidant. - Select a More Compatible Antioxidant: If blooming persists, consider an antioxidant with a molecular structure that is more compatible with the polymer. |
| Inconsistent Analytical Results (e.g., HPLC, GC-MS) | - Incomplete extraction of 2,6-DSBP and its degradation products from the polymer matrix. - Thermal degradation of the analyte during GC injection. - Co-elution of interfering species. | - Optimize Extraction: Experiment with different solvents, extraction times, and temperatures. Sonication or microwave-assisted extraction can improve efficiency. - Derivatization for GC-MS: Silylate the phenolic hydroxyl group to increase volatility and thermal stability. - HPLC Method Development: Adjust the mobile phase composition, gradient, and column chemistry to improve separation. Use a diode array detector (DAD) to check for peak purity. |
| Rapid Depletion of 2,6-DSBP | - Severe processing conditions. - Presence of pro-degradants such as metal catalyst residues in the polymer. - Interaction with other additives. | - Review Processing History: Correlate the antioxidant depletion rate with processing parameters. - Metal Deactivators: If metal catalyst residues are suspected, consider adding a metal deactivator to the formulation. - Evaluate Additive Interactions: Study the stability of 2,6-DSBP in the presence of other additives in a model system. |
Section 3: Experimental Protocols
Quantification of 2,6-DSBP and its Degradation Products by HPLC
This protocol provides a general framework for the analysis of 2,6-DSBP in a polyolefin matrix.
1. Sample Preparation (Solvent Extraction)
-
Accurately weigh approximately 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of a suitable solvent (e.g., dichloromethane or a mixture of isopropanol and cyclohexane).
-
Seal the vial and sonicate for 1-2 hours at a controlled temperature (e.g., 60°C).
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Example Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where 2,6-DSBP and its expected degradation products have significant absorbance (e.g., 280 nm).
-
Quantification: Use an external standard calibration curve prepared with a known concentration of a 2,6-DSBP standard.
Monitoring Polymer Oxidation by FTIR Spectroscopy
FTIR is a powerful tool for monitoring the chemical changes in the polymer as the antioxidant is consumed.
1. Sample Preparation
-
Prepare thin films (25-50 µm) of the polymer by compression molding.
-
Alternatively, analyze the surface of a thicker sample using an Attenuated Total Reflectance (ATR) accessory.
2. FTIR Analysis
-
Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Monitor the growth of the carbonyl peak (around 1715 cm⁻¹) as a measure of polymer oxidation.
-
The depletion of the phenolic O-H stretch of 2,6-DSBP (around 3640 cm⁻¹) can also be monitored, although this can be challenging due to its low concentration.
3. Data Analysis
-
Calculate the Carbonyl Index (CI) by taking the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change during degradation (e.g., a C-H bending vibration).
Experimental Workflow Diagram
Caption: Experimental workflow for studying 2,6-DSBP degradation.
Section 4: References
-
2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. ResearchGate. [Link]
-
Process for the production of 2,6-di-tert-butylphenol. Google Patents.
-
2,6-Di-tert-butylphenol | C14H22O. PubChem. [Link]
-
Yellowing and Pinking of White PE/PP. AMPACET CORPORATION. [Link]
-
Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene. MATEC Web of Conferences. [Link]
-
Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. Europe PMC. [Link]
-
Comprehensive two-dimensional gas chromatography for determining the effect of electron beam treatment of polypropylene used for food packaging. ResearchGate. [Link]
-
High-efficiency enzymatic biodegradation of polypropylene-based melt-blown fabric debris. Royal Society of Chemistry. [Link]
-
Analysis of Phenolic Antioxidant and Erucamide Slip Additives in Polymer by Rapid-Resolution LC Application. Agilent. [Link]
-
How to Avoid Pinking & Yellowing of Polyolefin Polymers. SIMONA PMC. [Link]
-
Infrared Spectroscopy as a Tool to Study the Antioxidant Activity of Polyphenolic Compounds in Isolated Rat Enterocytes. National Institutes of Health. [Link]
-
2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. eChemPortal. [Link]
-
DNA Oxidative-Damage Protection By 2,4-Di-Tertbutylphenol and 2,6-Di-Secbutylphenol: A Computational Study of their Hydroxyl Radical Scavenger Properties. Biomedical Journal of Scientific & Technical Research. [Link]
-
Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. ResearchGate. [Link]
-
HPLC Analysis of Phenolic Antioxidants. AOCS. [Link]
-
Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry. National Institutes of Health. [Link]
-
How to Control Additive Blooming in Polymer Films. Brighton Science. [Link]
-
Discoloration of polymers by phenolic antioxidants. ResearchGate. [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. National Institutes of Health. [Link]
-
A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences. [Link]
-
Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics. MDPI. [Link]
-
Extraction and Pyrolysis-GC-MS analysis of polyethylene in samples with medium to high lipid content. Journal of Environmental and Exposure Assessment. [Link]
-
4-Nitro-2,6-di-t-butylphenol and its thermal decomposition. Royal Society of Chemistry. [Link]
-
Synthesis of o-sec-butylphenol. PrepChem.com. [Link]
-
Discoloration of polymers by phenolic antioxidants. Semantic Scholar. [Link]
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- 1. ampacet.com [ampacet.com]
- 2. Common Challenges in Using Antioxidants in Plastic Manufacturing [elchemy.com]
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- 8. brighton-science.com [brighton-science.com]
Technical Support Center: Industrial Scale-Up of 2,6-Di-sec-butylphenol Production
Welcome to the comprehensive technical support guide for the industrial scale-up of 2,6-Di-sec-butylphenol (2,6-DSBP) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to an industrial setting. Here, we will delve into the critical aspects of the manufacturing process, offering troubleshooting guidance and frequently asked questions to address the common challenges encountered in the field.
Section 1: The Synthesis Pathway - A High-Level Overview
The industrial production of 2,6-DSBP is predominantly achieved through the Friedel-Crafts alkylation of phenol.[1] This process involves the reaction of phenol with a sec-butylating agent, typically sec-butyl alcohol or butene, in the presence of a catalyst. The primary goal is to achieve high selectivity for the 2,6-disubstituted product while minimizing the formation of other isomers and byproducts.
The overall process can be broken down into three key stages:
-
Reaction Stage: Phenol and the sec-butylating agent are reacted under controlled temperature and pressure in the presence of a catalyst.
-
Separation Stage: The reaction mixture, containing the desired product, unreacted starting materials, catalyst, and byproducts, is subjected to initial separation.
-
Purification Stage: The crude 2,6-DSBP is purified to meet the required specifications, typically a purity of 99.0% or higher.[1]
Section 2: Troubleshooting Guide - Navigating Common Production Hurdles
This section addresses specific issues that may arise during the industrial scale-up of 2,6-DSBP production, providing a systematic approach to problem-solving.
Low Yield of 2,6-Di-sec-butylphenol
Question: Our process is resulting in a lower than expected yield of 2,6-DSBP. What are the potential causes and how can we improve it?
Answer: Low yield is a multifaceted problem that can stem from several factors throughout the production process. A systematic investigation is crucial for identifying the root cause.
Potential Causes & Corrective Actions:
| Potential Cause | Underlying Reason | Recommended Action |
| Suboptimal Reaction Temperature | The alkylation of phenol is highly temperature-dependent. Temperatures below the optimal range can lead to incomplete reaction, while excessively high temperatures can promote the formation of undesirable byproducts and decomposition.[2] | Carefully control the reaction temperature within the optimal range, typically between 100°C and 125°C for aluminum phenoxide catalysts.[3][4] Implement a robust temperature monitoring and control system for the reactor. |
| Incorrect Reactant Molar Ratio | An inappropriate ratio of phenol to the sec-butylating agent can lead to incomplete conversion of phenol or the formation of mono- or tri-substituted byproducts. | Optimize the molar ratio of the sec-butylating agent to phenol. A molar ratio of isobutylene to phenol in the range of 1.9 to 2.6 is often preferred.[4] |
| Catalyst Inactivity or Insufficient Loading | The catalyst is crucial for driving the reaction. Deactivated or insufficient catalyst will result in a sluggish or incomplete reaction. | Ensure the catalyst is active and properly prepared. Verify the catalyst loading is within the recommended range. For aluminum-based catalysts, this can be 0.5 to 1% by weight calculated for aluminum.[2] |
| Poor Mixing in the Reactor | Inadequate mixing can lead to localized temperature gradients and concentration differences, resulting in non-uniform reaction and lower yields. | Verify the efficiency of the reactor's agitation system. For scale-up, ensure that the mixing is sufficient to maintain a homogeneous reaction mixture. |
| Presence of Impurities in Raw Materials | Impurities in phenol or the sec-butylating agent can interfere with the catalyst or lead to the formation of unwanted side products. | Use high-purity raw materials. Perform quality control checks on incoming materials to ensure they meet specifications. |
Poor Selectivity: High Levels of Isomeric Impurities
Question: Our final product is contaminated with significant amounts of 2,4-di-sec-butylphenol and other isomers. How can we improve the selectivity towards the 2,6-isomer?
Answer: Achieving high selectivity for the 2,6-isomer is a primary challenge in this process. The formation of other isomers is a common issue that can often be addressed by fine-tuning the reaction conditions and catalyst system.
Key Isomeric Byproducts:
-
2-sec-butylphenol
-
4-sec-butylphenol
-
2,4-di-sec-butylphenol
-
2,4,6-tri-sec-butylphenol
Strategies for Enhancing 2,6-Selectivity:
| Strategy | Mechanism of Action | Practical Implementation |
| Catalyst Selection and Modification | The choice of catalyst plays a pivotal role in directing the alkylation to the ortho positions. Sterically hindered catalysts can favor ortho-substitution. | Aluminum phenoxide-based catalysts are commonly used and can be modified to enhance ortho-selectivity. The use of a phenyloxyorthotertbutylphenoxyhydroaluminum acid catalyst has been shown to increase selectivity to 90-95%.[2] |
| Precise Temperature Control | As with yield, temperature significantly influences selectivity. Deviations from the optimal temperature range can lead to the formation of thermodynamically favored para-isomers. | Maintain a constant and uniform reaction temperature. A narrow temperature range of 100°C to 110°C is recommended to minimize by-product formation.[2] |
| Controlled Addition of Alkylating Agent | The rate of addition of the sec-butylating agent can impact the local concentration and reaction pathways. | A controlled, continuous feed of the alkylating agent is preferred over a single batch addition. This helps to maintain a low concentration of the alkylating agent, which can favor ortho-alkylation. |
| Use of Solvents | The presence of specific solvents can influence the selectivity of the reaction. | The use of liquid saturated aliphatic or cycloaliphatic hydrocarbons as diluents has been shown to reduce the formation of undesirable trialkylated products.[3] |
Visualizing the Reaction Pathway:
Caption: General reaction scheme for the alkylation of phenol.
Challenges in Product Purification
Question: We are struggling to achieve the desired purity of 2,6-DSBP, even after distillation. What are the common purification pitfalls and how can we overcome them?
Answer: The purification of 2,6-DSBP from its isomers is challenging due to their similar boiling points. A multi-step purification strategy is often necessary.
Troubleshooting Purification Issues:
| Problem | Likely Cause | Recommended Solution |
| Incomplete Separation by Distillation | The boiling points of 2,6-DSBP and its isomers, particularly 2,4-DSBP, are very close, making simple distillation ineffective. | Employ high-efficiency fractional distillation with a column that has a sufficient number of theoretical plates. Optimize the reflux ratio to enhance separation. |
| Thermal Degradation During Distillation | Prolonged exposure to high temperatures during distillation can lead to product degradation and the formation of new impurities. | Perform distillation under vacuum to lower the boiling point of the components. This minimizes the risk of thermal degradation. |
| Co-distillation of Impurities | Some impurities may form azeotropes with 2,6-DSBP, making separation by distillation alone impossible. | Consider alternative or supplementary purification techniques such as melt crystallization or solvent crystallization. A multi-stage cooling and heating process has been shown to be effective in purifying 2,6-di-tert-butylphenol from its isomers.[5] |
| Residual Catalyst in the Product | If the catalyst is not completely removed before distillation, it can cause side reactions and decomposition at elevated temperatures. | Ensure complete deactivation and removal of the catalyst after the reaction. This can be achieved by water washing, sometimes under acidic conditions to prevent gel formation, followed by filtration.[6] |
Experimental Protocol: Multi-Stage Crystallization for High-Purity 2,6-DSBP
This protocol is based on the principle of fractional crystallization, leveraging small differences in the melting points of the isomers.
-
Initial Cooling: Cool the crude 2,6-DSBP from the distillation step to a temperature just above its melting point (e.g., 34.0 ± 0.1 °C for a similar compound, 2,6-di-tert-butylphenol).[5] Hold at this temperature for a defined period (e.g., 30 minutes) to allow for the selective crystallization of the desired isomer.
-
"Sweating" or Partial Melting: Slowly increase the temperature to just below the melting point of the pure compound (e.g., 34.7 ± 0.1 °C).[5] This allows the more impure liquid phase to "sweat" out from the crystal matrix.
-
Separation: Separate the enriched solid phase from the liquid phase, which now contains a higher concentration of impurities.
-
Repeat: Repeat the cooling and sweating steps multiple times, progressively narrowing the temperature range to achieve higher purity. For example, a second stage could involve cooling to 34.5 ± 0.1 °C and heating to 35.3 ± 0.1 °C.[5]
-
Final Product: After the final stage, the purified crystalline 2,6-DSBP can be melted and collected as a liquid product.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling phenol at an industrial scale?
A1: Phenol is a toxic and corrosive substance that can be fatal upon skin contact, inhalation, or ingestion.[7] It can cause severe chemical burns. Therefore, stringent safety protocols are essential. These include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, chemical-resistant gloves (e.g., vinyl or neoprene), a chemical suit, and chemical boots.[6][7] For concentrated phenol, utility-grade neoprene or butyl gloves over nitrile gloves are recommended.[1]
-
Ventilation: All handling of phenol should be conducted in a well-ventilated area, preferably within a closed system or a fume hood.[6][8]
-
Emergency Procedures: Have a clear and practiced emergency plan in place for spills and exposures. This should include readily accessible safety showers, eyewash stations, and a first-aid kit containing polyethylene glycol (PEG) 300 or 400 for skin decontamination.[6][8]
Q2: How can we monitor the progress of the alkylation reaction in real-time?
A2: Gas chromatography (GC) is the most common and effective method for monitoring the reaction progress. By taking periodic samples from the reactor (with appropriate safety precautions) and analyzing them by GC, you can track the consumption of phenol and the formation of 2,6-DSBP and its various isomers over time. This data is crucial for determining the optimal reaction time and for troubleshooting issues related to reaction rate and selectivity.
Q3: What are the environmental considerations for the production of 2,6-DSBP?
A3: The production process can generate waste streams containing residual phenols and other organic compounds, which are harmful to aquatic life.[9] Proper waste management is crucial and should include:
-
Wastewater Treatment: All aqueous waste streams should be collected and treated in a wastewater treatment plant to remove organic contaminants before discharge.
-
Recycling: Where feasible, unreacted starting materials and certain byproducts should be recovered and recycled back into the process to minimize waste and improve economic efficiency.[1]
-
Waste Disposal: Solid and liquid wastes that cannot be recycled must be disposed of in accordance with local, state, and federal regulations. This may involve incineration or other specialized disposal methods.
Q4: Can we use a heterogeneous catalyst to simplify the separation process?
A4: While homogeneous catalysts like aluminum phenoxide are common, research into solid acid catalysts for phenol alkylation is ongoing. The use of a heterogeneous catalyst could potentially simplify the separation process by allowing for easy filtration of the catalyst from the reaction mixture. However, challenges with catalyst deactivation, selectivity, and activity at an industrial scale need to be carefully evaluated for any specific heterogeneous catalyst system.
Visualizing the Troubleshooting Logic:
Caption: A logical flowchart for troubleshooting common issues in 2,6-DSBP production.
References
-
THE DO'S AND DON'TS for the SAFE USE of PHENOL. Phenol Sector Group. Available at: [Link]
-
Working Safely with Phenol Guideline. The University of Queensland. Available at: [Link]
- Method for production of 2,6-di-tert-butylphenol. Russian Patent RU2164509C1.
- Process for the production of 2,6-di-tert-butylphenol. U.S. Patent 5,091,594.
-
DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Vinati Organics. Available at: [Link]
- Method of preparing 2,6-di-tert.butylphenol. U.S. Patent 4,113,976.
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]
-
Appendix P - Phenol First Aid Guide and PPE. University of California, Berkeley Environmental Health and Safety. Available at: [Link]
-
2,6-Di-sec-butylphenol. PubChem. Available at: [Link]
- Phenol alkylation process. Canadian Patent CA1284663C.
-
2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. Organisation for Economic Co-operation and Development. Available at: [Link]
- Process for the alkylation of phenols. World Intellectual Property Organization Patent WO2017042181A1.
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL [chemicalsafety.ilo.org]
- 3. Alkylation Safety | American Fuel & Petrochemical Manufacturers [afpm.org]
- 4. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 5. leap.epa.ie [leap.epa.ie]
- 6. policies.uq.edu.au [policies.uq.edu.au]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Minimizing the formation of isomers in 2,6-Di-sec-butylphenol synthesis
To: Research & Development Teams, Process Engineers From: Senior Application Scientist, Industrial Synthesis Division Subject: Technical Guide to Minimizing Isomer Formation in 2,6-Di-sec-butylphenol (DSBP) Production
Introduction: The Ortho-Selectivity Challenge
Synthesizing 2,6-di-sec-butylphenol (2,6-DSBP) requires precise control over regioselectivity . The alkylation of phenol with n-butenes is an electrophilic aromatic substitution where the hydroxyl group directs incoming alkyl groups to the ortho and para positions.
-
The Goal: Kinetic control to force substitution exclusively at the two ortho positions (2,6-).
-
The Enemy: Thermodynamic stability, which favors the sterically less hindered para position (2,4-isomer) and over-alkylation (2,4,6-tri-isomer).
This guide provides a troubleshooting framework to maximize the 2,6-isomer yield while suppressing the formation of 2,4-di-sec-butylphenol (2,4-DSBP) and 2,4,6-tri-sec-butylphenol.
Module 1: Catalyst Selection & Mechanism
Q: Why is my reaction yielding high amounts of the 2,4-isomer despite using the correct stoichiometry?
A: You are likely operating under thermodynamic control rather than kinetic control, often due to the wrong catalyst species or moisture contamination.
The Solution: Aluminum Phenoxide (In-Situ)
For high ortho-selectivity, you must use an aluminum phenoxide catalyst, typically generated in situ. Unlike strong Bronsted acids (e.g.,
Mechanism Visualization: The aluminum center binds the phenoxide oxygen. The alkene (n-butene) coordinates to the aluminum, forming a 6-membered transition state that delivers the alkyl group to the ortho carbon.
Figure 1: Reaction network showing the divergence between Kinetic (Aluminum Phenoxide) and Thermodynamic pathways.
Q: How do I ensure my catalyst is active and selective?
Protocol:
-
Drying: Phenol must be dry (<0.05% water). Water hydrolyzes aluminum phenoxide into aluminum hydroxide and free phenol, destroying the coordination complex and potentially releasing protons that act as non-selective Bronsted acid sites.
-
Preparation: Dissolve Aluminum metal (powder or turnings, ~1% w/w relative to phenol) in the phenol at 150°C under nitrogen until hydrogen evolution ceases. This ensures complete conversion to aluminum phenoxide before introducing the alkene.
Module 2: Process Parameter Optimization
Q: What is the optimal temperature window?
Recommendation: 100°C – 110°C.
-
< 100°C: Reaction rate is sluggish; conversion is poor.
-
> 120°C: The rate of isomerization increases. The 2,6-isomer will rearrange to the thermodynamically more stable 2,4-isomer. Additionally, ether formation (O-alkylation) becomes more competitive, though these often rearrange to C-alkyls at higher temperatures.
Q: How do I control the Phenol:Butene ratio to prevent tri-substitution?
Target Ratio: 1 : 2.1 to 1 : 2.3 (Molar). You need a slight excess of butene to drive the reaction from the mono-substituted (2-sec-butylphenol) to the di-substituted target. However, a large excess (>2.5 eq) will rapidly alkylate the remaining para position, yielding 2,4,6-tri-sec-butylphenol.
Data Summary: Impurity Profile & Root Causes
| Impurity | Structure | Boiling Point (approx.)[1][][3][4] | Root Cause | Corrective Action |
| 2,4-DSBP | Isomer | ~280°C | High Temp (>120°C), Moisture (Acid catalysis), Long residence time. | Lower T to 110°C; Dry phenol; Stop reaction at 98% conversion. |
| 2,4,6-Tri-SBP | Over-alkylated | >300°C | Excess Butene, Localized hot spots/poor mixing. | Reduce Butene ratio (max 2.2 eq); Improve agitation. |
| 2-sec-butylphenol | Mono-alkylated | ~225°C | Insufficient Butene, Low Temp, Catalyst poisoning. | Increase Butene slightly; Check catalyst activation. |
| 4-sec-butylphenol | Para-isomer | ~240°C | Bronsted Acid sites present (Wet catalyst). | Ensure <500ppm water in feed; Re-prepare catalyst. |
Module 3: Troubleshooting & Purification
Q: I have 5-10% 2,4-isomer in my crude. Can I separate it?
A: Yes, via Rectification (Fractional Distillation). Unlike some isomer pairs that are difficult to separate, 2,6-DSBP and 2,4-DSBP have a distinct boiling point difference due to hydrogen bonding.
-
2,6-DSBP: The hydroxyl group is sterically shielded by the two bulky ortho-butyl groups, preventing intermolecular hydrogen bonding. This results in a lower boiling point (~255-260°C atm).
-
2,4-DSBP: The hydroxyl group is less shielded, allowing hydrogen bonding. This results in a higher boiling point (~280°C atm).
Purification Strategy: Use a vacuum distillation column with high theoretical plates. The 2,6-isomer will distill over first. The 2,4-isomer and tri-substituted byproducts will remain in the bottoms.
Q: Can I recover yield from the 2,4-isomer waste?
A: Transalkylation is possible but complex. The alkylation is reversible. Heating the high-boiling residue (rich in 2,4-DSBP and Tri-SBP) with fresh phenol and aluminum phenoxide can redistribute the butyl groups, converting some 2,4-isomer back into 2-sec-butylphenol or 2,6-DSBP. However, this is an advanced step; it is far more efficient to optimize the primary synthesis to minimize 2,4-formation.
Troubleshooting Logic Tree
Figure 2: Diagnostic workflow for correcting impurity profiles.
References
-
Vinati Organics. (n.d.). Di Sec Butyl Phenol (2,6 DSBP) - CAS 5510-99-6.[4] Retrieved from [Link]
- Kolka, A. J., Napolitano, J. P., Filbey, A. H., & Ecke, G. G. (1957). The ortho-Alkylation of Phenols. Journal of Organic Chemistry, 22(6), 642–646.
-
Wikipedia. (n.d.). 2,6-Di-tert-butylphenol.[3][4][5][6][7][8][9][10][11] Retrieved from [Link] (Homologous series reference for physical properties).
-
Google Patents. (1992). Process for the production of 2,6-di-tert-butylphenol (US5091594A).[11] Retrieved from
Sources
- 1. ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL [inchem.org]
- 3. sibran.ru [sibran.ru]
- 4. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6 | Vinati Organics [vinatiorganics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 8. sibran.ru [sibran.ru]
- 9. RU2164509C1 - Method for production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: 2,6-Di-sec-butylphenol vs. Butylated Hydroxytoluene (BHT)
[1][2]
Executive Summary
This technical guide compares the antioxidant efficacy, physicochemical properties, and application suitability of 2,6-Di-sec-butylphenol (DSBP) against the industry standard Butylated Hydroxytoluene (BHT) .[1][2]
The Bottom Line:
-
BHT (2,6-di-tert-butyl-4-methylphenol) remains the gold standard for radical scavenging efficiency due to the superior steric hindrance of its tert-butyl groups, which stabilizes the phenoxy radical.[1][2] It is the preferred choice for FDA-regulated pharmaceutical and food formulations.[1]
-
DSBP (2,6-di-sec-butylphenol) is a liquid-state alternative.[1][2] While it exhibits slightly lower radical stability than BHT (due to reduced steric bulk), its liquid phase allows for miscibility in lipid-based drug delivery systems (e.g., softgels, LNPs) and industrial precursors without the need for heating or dissolution steps that BHT requires.[1][2]
Part 1: Structural & Mechanistic Basis
The core difference in antioxidant performance between these two molecules lies in the alkyl substitution at the ortho positions of the phenol ring.[1][2] Both function via the Hydrogen Atom Transfer (HAT) mechanism, donating a phenolic hydrogen to neutralize peroxyl radicals (
Steric Hindrance and Radical Stability
The stability of the resulting phenoxy radical determines the antioxidant's potency.[1]
-
BHT: Features two bulky tert-butyl groups.[1][2][3] These groups create a dense "steric umbrella" around the oxygen atom, preventing the phenoxy radical from reacting with other substrates (propagation) or dimerizing too quickly.[1][2] This allows the radical to persist long enough to terminate a second radical chain.[1]
-
DSBP: Features two sec-butyl groups.[1][2][4][5] The sec-butyl group is less bulky than the tert-butyl group.[1][2] Consequently, the oxygen atom is more accessible.[1][2] While this allows for rapid hydrogen donation (fast kinetics), the resulting phenoxy radical is less stable and more prone to side reactions (e.g., coupling) rather than trapping a second radical efficiently.[1][2]
Mechanism Visualization
Figure 1: Mechanistic pathway of Hydrogen Atom Transfer (HAT).[1][2] The fate of the phenoxy radical (ArO[1][2]•) differs based on the steric bulk of the substituent (tert-butyl vs. sec-butyl).[1][2]
Part 2: Physicochemical Profile[1][8]
For formulation scientists, the physical state is often the deciding factor.[1][2]
| Feature | BHT (Standard) | 2,6-Di-sec-butylphenol (DSBP) | Impact on Formulation |
| CAS Number | 128-37-0 | 5510-99-6 | Distinct regulatory files required.[1][2] |
| Physical State | Crystalline Solid | Liquid (Amber) | DSBP requires no heating to blend.[1][2] |
| Melting Point | ~70°C | -42°C | DSBP stays liquid in cold storage.[1][2] |
| Lipophilicity (LogP) | ~5.1 | ~4.5 - 4.8 (Est.)[1][2] | Both are highly lipophilic.[1] |
| Solubility | Soluble in alcohols, fats.[1] Insoluble in water.[1][2][6] | Miscible with hydrocarbons/oils.[1] | DSBP integrates faster into oil phases.[1] |
| Regulatory (Pharma) | USP/NF, EP Listed | Industrial/Intermediate | BHT is preferred for final drug products.[1][2] |
Part 3: Performance Metrics (Experimental Data)
Radical Scavenging Activity (DPPH Assay)
In comparative studies of alkyl-substituted phenols, tert-butyl substitution consistently outperforms sec-butyl substitution in stoichiometric radical trapping.[1][2]
-
BHT: Typically exhibits an
(concentration to inhibit 50% of radicals) in the range of 15–30 µg/mL in standard methanolic DPPH assays.[1][2] -
DSBP: Estimated
is 30–50 µg/mL .[1][2] The reduced steric bulk allows the radical to be consumed by side reactions rather than strictly terminating free radicals, effectively requiring a higher concentration to achieve the same inhibition as BHT.[2]
Thermal Oxidative Stability (Rancimat/DSC)
When tested in lipid matrices (e.g., sunflower oil or esters) under heat:
-
Induction Time: BHT extends the induction time (time before rapid oxidation begins) significantly longer than DSBP at equimolar concentrations.[2]
-
Volatility: DSBP has a lower molecular weight (206.3 g/mol ) compared to BHT (220.3 g/mol ) and lacks the para-methyl group, potentially making it slightly more volatile under high-vacuum processing, though both are relatively stable.[1][2]
Part 4: Experimental Protocols
To validate these comparisons in your specific matrix, use the following self-validating protocols.
Protocol: Comparative DPPH Radical Scavenging Assay
Use this for screening antioxidant potential in solution.
Reagents:
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protect from light).
-
Samples: BHT and DSBP dissolved in Methanol (Range: 5 – 100 µg/mL).
-
Control: Ascorbic Acid or Trolox (System suitability standard).[1][2]
Workflow:
-
Pipetting: Add 100 µL of sample solution to 100 µL of DPPH stock in a 96-well plate.
-
Blanking: Prepare a blank (100 µL Methanol + 100 µL DPPH) and a sample blank (Sample + Methanol).
-
Incubation: Incubate in the dark at 25°C for 30 minutes.
-
Measurement: Read Absorbance at 517 nm .
Calculation:
Protocol: Oxidative Stability in Lipid Matrix (Modified Schaal Oven Test)
Use this for formulation stability testing.[1][2]
Workflow:
-
Matrix Prep: Strip a vegetable oil (e.g., soybean oil) of natural tocopherols using an alumina column (optional, for strict control) or use a standard USP-grade oil.[1][2]
-
Dosing: Spike Oil A with 200 ppm BHT; Spike Oil B with 200 ppm DSBP.
-
Stressing: Place 50g of each oil in open beakers in a forced-air oven at 60°C .
-
Sampling: Aliquot 2mL every 24 hours for 7 days.
-
Analysis: Measure Peroxide Value (PV) via titration (AOCS Cd 8b-90) or TBARS.
-
Endpoint: Time to reach PV = 10 meq/kg.
Part 5: Application Suitability Guide
Use the decision tree below to select the appropriate antioxidant for your project.
Figure 2: Selection logic for BHT vs. DSBP based on regulatory and processing constraints.
Recommendation for Drug Development
For pharmaceutical applications, BHT is the mandatory choice for regulatory compliance (GRAS status, IIG listing).[1][2] However, DSBP serves as an excellent benchmark in early-stage lipid nanoparticle (LNP) research where liquid handling is critical for high-throughput screening, provided it is replaced or bridged to a compendial antioxidant (like BHT or Tocopherol) before clinical trials.[1][2]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31404, Butylated Hydroxytoluene.[1] Retrieved from [Link][1][2]
-
Vinati Organics. 2,6-Di-sec-butylphenol (2,6 DSBP) Technical Data Sheet.[1][2] Retrieved from [Link][1][2]
-
OECD SIDS. 2,6-di-tert-butyl-p-cresol (BHT) Initial Assessment Report.[1][2] (Toxicology and physical properties data).[1][2][7][6][8] Retrieved from [Link][1][2][7]
-
Yehye, W. A., et al. Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review.[1][2] European Journal of Medicinal Chemistry.[1] (Mechanistic insight on HAT). Retrieved from [Link]
Sources
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- 2. WO2003078515A1 - Low yellowing scorch inhibitor composition - Google Patents [patents.google.com]
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A Comparative Guide to the Performance of 2,6-Di-sec-butylphenol as a UV Stabilizer
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical evaluation of 2,6-Di-sec-butylphenol's efficacy as a stabilizer against UV degradation. We will explore its performance in the context of other widely used UV stabilizer technologies, offering a comparative analysis supported by experimental data and protocols. This document is designed to equip researchers and professionals in materials science and drug development with the critical insights needed to make informed decisions in polymer and formulation stabilization.
The Challenge of UV Degradation and the Role of Stabilizers
Ultraviolet (UV) radiation, a component of sunlight, possesses sufficient energy to initiate photochemical reactions in polymeric materials and organic molecules. This degradation process leads to a variety of undesirable changes, including discoloration, loss of gloss, embrittlement, and a general decline in mechanical properties. The primary mechanism involves the formation of free radicals, highly reactive species that propagate chain reactions, leading to the cleavage of polymer backbones and the formation of chromophores.
To counteract these effects, UV stabilizers are incorporated into materials. These additives function through various mechanisms to inhibit or slow the degradation process. The choice of a UV stabilizer is critical and depends on the polymer type, the intended application, and the anticipated environmental stressors.
2,6-Di-sec-butylphenol: A Hindered Phenolic Antioxidant Approach to UV Stabilization
2,6-Di-sec-butylphenol belongs to the class of hindered phenolic antioxidants. While not a UV absorber in the traditional sense, it plays a crucial role in photostabilization by interrupting the free-radical chain reactions initiated by UV exposure.[1][2][3]
Mechanism of Action: The key to its function lies in the sterically hindered phenolic hydroxyl group. The bulky sec-butyl groups on either side of the hydroxyl group make the resulting phenoxy radical, formed after donating a hydrogen atom to a reactive free radical, highly stable.[1] This stability prevents the phenoxy radical from initiating new degradation chains, effectively terminating the auto-oxidation cycle.[1]
Caption: Mechanism of radical scavenging by 2,6-Di-sec-butylphenol.
While effective as a primary antioxidant, 2,6-Di-sec-butylphenol is often used as an intermediate in the synthesis of more complex, higher molecular weight antioxidants and UV stabilizers.[1] Its direct application as a sole UV stabilizer is less common, as it does not absorb UV radiation. Its primary role is to mitigate the downstream effects of photo-oxidation.
Comparative Performance Analysis: 2,6-Di-sec-butylphenol vs. Alternative UV Stabilizers
To provide a comprehensive evaluation, we will compare the performance of 2,6-Di-sec-butylphenol with two other major classes of UV stabilizers: a benzotriazole UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS).
-
Benzotriazole UV Absorber (e.g., Tinuvin® 328): These molecules function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[4][5] They act as a primary shield against UV light.
-
Hindered Amine Light Stabilizer (HALS) (e.g., Tinuvin® 292): HALS are highly efficient radical scavengers that can be regenerated in a cyclic process, providing long-term protection.[6][7][8]
The following tables summarize the expected performance characteristics based on their mechanisms of action and available data.
Table 1: Qualitative Comparison of UV Stabilizer Mechanisms
| Feature | 2,6-Di-sec-butylphenol (Hindered Phenol) | Benzotriazole UVA (e.g., Tinuvin® 328) | HALS (e.g., Tinuvin® 292) |
| Primary Mechanism | Radical Scavenging (Antioxidant) | UV Absorption | Radical Scavenging |
| Mode of Action | Terminates degradation chain reactions | Prevents initiation by absorbing UV | Scavenges free radicals and regenerates |
| Color Contribution | Can contribute to color formation upon oxidation | Low initial color | Low initial color |
| Thermal Stability | Good | Good | Excellent |
| Synergism | Often used with other stabilizers for synergistic effects | Synergistic with HALS | Synergistic with UVAs and antioxidants |
Table 2: Quantitative Performance Comparison (Illustrative Data for Polypropylene)
| Performance Metric | 2,6-Di-sec-butylphenol | Tinuvin® 328 (Benzotriazole UVA) | Tinuvin® 292 (HALS) | Unstabilized Control |
| Oxidative Induction Time (OIT) @ 200°C (min) | Moderate Increase | Minor Increase | Significant Increase | Low |
| Color Change (ΔE) after 1000h Xenon Arc | Moderate | Low | Very Low | High |
| Gloss Retention (%) after 1000h Xenon Arc | Moderate | High | Very High | Low |
Note: The data in Table 2 is illustrative and can vary depending on the polymer, concentration of the stabilizer, and the presence of other additives.
Field-Proven Insights:
-
2,6-Di-sec-butylphenol is most effective in applications where thermo-oxidative stability during processing and service life is a primary concern. Its contribution to UV stability is secondary to its antioxidant function.
-
Benzotriazole UVAs are ideal for applications requiring the preservation of color and transparency, as they prevent the initial photodegradation that leads to chromophore formation.
-
HALS excel in providing long-term protection against surface defects like cracking and loss of gloss, particularly in thick cross-section articles, due to their regenerative radical scavenging mechanism.
-
Synergistic Effects: The most robust stabilization systems often employ a combination of these stabilizer types. A common approach is to use a UVA to block the initial UV radiation and a HALS to scavenge any free radicals that may still form. A hindered phenolic antioxidant like 2,6-di-sec-butylphenol can be added to this system to provide processing stability and further inhibit oxidation.[9][10]
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of performance data, standardized testing methodologies are crucial. The following protocols are based on widely accepted ASTM standards.
Accelerated Weathering (ASTM G155)
This test simulates the damaging effects of sunlight, temperature, and moisture in a controlled laboratory environment using a xenon arc lamp.
Objective: To evaluate the change in material properties (color, gloss, mechanical strength) after exposure to simulated weathering conditions.
Experimental Workflow:
Caption: Experimental workflow for Oxidative Induction Time (OIT) testing (ASTM D3895).
Step-by-Step Methodology:
-
Sample Preparation: Cut a small, uniform specimen (typically 3-5 mg) from the polymer sample. [11]2. Instrument Setup: Place the specimen in an open aluminum sample pan and place it in the Differential Scanning Calorimeter (DSC) cell. An empty pan is used as a reference.
-
Heating under Inert Atmosphere: Heat the sample to the desired isothermal test temperature (e.g., 200°C for polypropylene) at a controlled rate (e.g., 20°C/min) under a nitrogen atmosphere. [12]4. Isothermal Testing: Once the isothermal temperature is reached, allow the sample to equilibrate for a few minutes. Then, switch the purge gas from nitrogen to oxygen at the same flow rate. This point marks the start of the OIT measurement. [12]5. Data Analysis: Continue to hold the sample at the isothermal temperature and monitor the heat flow. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak on the thermal curve.
Conclusion
2,6-Di-sec-butylphenol serves as an effective photostabilizer primarily through its function as a hindered phenolic antioxidant. Its mechanism of terminating free-radical chain reactions makes it a valuable component in stabilizing polymers against both thermal and UV-induced degradation.
However, for applications requiring a high degree of protection against UV radiation, particularly in terms of color stability and long-term outdoor durability, 2,6-Di-sec-butylphenol is most effective when used as part of a comprehensive stabilizer package. Its performance is significantly enhanced when used synergistically with UV absorbers, such as benzotriazoles, and radical scavengers like HALS.
The selection of an appropriate UV stabilization system requires a thorough understanding of the degradation mechanisms and the specific performance requirements of the end-use application. The experimental protocols outlined in this guide provide a robust framework for evaluating and comparing the performance of different stabilizer technologies, enabling the development of durable and long-lasting materials.
References
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 20). The Crucial Role of 2,6-Di-tert-butylphenol in Extending Plastic Lifespans. [Link]
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Koch, T., et al. (2025, December 2). Protective Effects of Natural Lipophilic Antioxidants on UV-Induced Lipid Oxidation in Liposomes and Their Enhancement. PubMed. [Link]
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Tintoll. Hindered Phenol Antioxidant HPAO. [Link]
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IEA SHC. The Art of Stabilization. [Link]
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Hernández-Fernandez, J., & Rodríguez, E. (2022). Recovery of an Antioxidant Derived from a Phenolic Diphosphite from Wastewater during the Production of a Polypropylene Compound: A Step towards Sustainable Management. MDPI. [Link]
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Husain, M., & Varshney, L. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]
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BASF. (2019, October 1). Tinuvin® 292. [Link]
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Wellt. (2024, January 8). Tinuvin 292: Understanding the Advantages of This Specialty Chemical. [Link]
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Tintoll. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. [Link]
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Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. [Link]
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von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
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Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. [Link]
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ResearchGate. (2025, August 6). Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. [Link]
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Sketchviz. Guide to Flowcharts in Graphviz. [Link]
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National Institutes of Health. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]
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Q-Lab. ASTM G155. [Link]
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Cantera. Viewing a reaction path diagram. [Link]
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ResearchGate. (2025, August 6). New synergists for hindered amine light stabilizers. [Link]
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BASF. (2019, October 1). Tinuvin® 328. [Link]
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Scribd. Astm d3895-14 (Oit STD). [Link]
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ASTM International. ASTM G155 - Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials. [Link]
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Hunan Chem. UV-Absorber-328. [Link]
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DRTS. (2023, October 5). DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418. [Link]
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National Institutes of Health. (2024, December 4). Synergistic Degradation of Durable Polymer Networks by Light and Acid Enabled by Pyrenylsilicon Crosslinks. [Link]
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ResearchGate. (2021, January 7). High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. [Link]
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Graphviz Forum. (2023, January 28). Datasets of text - GraphViz examples?. [Link]
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Micom Laboratories. ASTM G155 Testing - Sun-Accelerated Aging of Materials. [Link]
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ASTM International. (2019, June 24). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Link]
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Graphviz. (2015, January 5). Drawing graphs with dot. [Link]
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GOV.UK. UV-328 Draft risk profile. [Link]
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ResearchGate. (2025, August 6). Effects of Tinuvin 292 on ageing-resistance properties of electromagnetic transparent coating. [Link]
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Sketchviz. Graphviz Examples and Tutorial. [Link]
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SciSpace. Influence of Tinuvin 292 on Chlorinated Rubber Varnish/ Coating Properties under UV Radiation. [Link]
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GitHub. Complex GraphViz DOT Sample. [Link]
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Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. [Link]
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ResearchGate. Main effects (a) and two-factor interaction (b) plots for Tinuvin P and.... [Link]
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Atlas Material Testing Solutions. (2021, November 1). Chamber Air Temperature Settings Added to ASTM G155 Test Cycles. [Link]
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Geosynthetic Institute. (2018, August 3). GRI GM13 ASTM D3895 & D5885 Oxidative Induction Time of HDPE Geomembranes. YouTube. [Link]
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Stockholm Convention. Guidance on best available techniques and best environmental practices relevant to UV-328 listed under the Stockholm Convention. [Link]
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Q-Lab. ASTM G155 Xenon Arc Weathering. [Link]
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TA Instruments. High pressure oxidative induction time analysis by differential scanning calorimetry, TA-085. [Link]
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DevTools daily. (2020, January 16). Real examples of Graphviz. [Link]
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A Senior Application Scientist's Comparative Guide to Validating Antioxidant Capacity Assays for 2,6-Di-sec-butylphenol
For researchers, scientists, and drug development professionals, the accurate assessment of a compound's antioxidant capacity is paramount. This guide provides an in-depth, objective comparison of common antioxidant capacity assays, specifically tailored for the validation of 2,6-Di-sec-butylphenol, a notable antioxidant used in various industrial applications.[1][2] This document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your research.
Introduction: The Significance of 2,6-Di-sec-butylphenol and Assay Validation
2,6-Di-sec-butylphenol (2,6-DSBP) is an alkylated phenol recognized for its antioxidant properties.[3] Its molecular structure, featuring two bulky sec-butyl groups flanking a hydroxyl group, dictates its reactivity and, consequently, its antioxidant mechanism.[3] Validating the antioxidant capacity of 2,6-DSBP is not a one-size-fits-all endeavor. The choice of assay can significantly influence the perceived antioxidant activity due to differing chemical principles. Therefore, a multi-assay approach is crucial for a comprehensive understanding.
Chemical and Physical Properties of 2,6-Di-sec-butylphenol
| Property | Value |
| Molecular Formula | C₁₄H₂₂O[4] |
| Molecular Weight | 206.32 g/mol [4] |
| Appearance | Colorless liquid[3] |
| Solubility | Slightly soluble in water, readily soluble in organic solvents like alcohols and ethers.[3] |
This guide will compare four widely used antioxidant capacity assays: DPPH, ABTS, FRAP, and ORAC. Each assay will be detailed with its underlying principles, step-by-step protocols, and the rationale for its application to a lipophilic compound like 2,6-DSBP.
Section 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for assessing antioxidant capacity.[5] It measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical.
Principle of the DPPH Assay
The DPPH radical is a deep violet-colored, stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically at approximately 517 nm.[5]
Causality Behind Experimental Choices:
-
Wavelength Selection (517 nm): This wavelength corresponds to the maximum absorbance of the DPPH radical. Any decrease in absorbance at this wavelength is directly attributable to the reduction of the radical.
-
Solvent Selection: Given that 2,6-DSBP is readily soluble in organic solvents like ethanol and methanol, these are appropriate choices for preparing the sample solution.[3] Ethanol is often preferred as it is less toxic than methanol.
Visualizing the DPPH Assay Workflow
Caption: Chemical principle of the ABTS assay.
Detailed Experimental Protocol for ABTS Assay
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours. [6]Before use, dilute the solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [6]2. Assay Procedure:
-
Add 10 µL of the 2,6-DSBP sample or standard (Trolox) to a 96-well plate. [7] * Add 200 µL of the ABTS•⁺ working solution to each well. [7] * Incubate at room temperature for 6 minutes. [7] * Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using a similar formula as for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
-
Section 3: FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Principle of the FRAP Assay
At a low pH, the reduction of the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex results in the formation of an intense blue color, which has a maximum absorbance at 593 nm. [8]The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.
Causality Behind Experimental Choices:
-
Low pH (Acidic Conditions): The acidic environment is crucial for the reduction of the Fe³⁺-TPTZ complex and the subsequent color development. * Wavelength Selection (593 nm): This is the specific wavelength at which the blue Fe²⁺-TPTZ complex exhibits maximum absorbance. [8]
Visualizing the FRAP Assay Logic
Caption: The reduction reaction at the core of the FRAP assay.
Detailed Experimental Protocol for FRAP Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
-
Assay Procedure:
-
Add 10 µL of the 2,6-DSBP sample or standard (FeSO₄) to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using FeSO₄.
-
The antioxidant capacity of the sample is expressed as FeSO₄ equivalents.
-
Section 4: ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Principle of the ORAC Assay
The assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (typically fluorescein) by an antioxidant. [9]A free radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), generates peroxyl radicals upon thermal decomposition. [10]These radicals quench the fluorescence of the probe. In the presence of an antioxidant, the probe is protected, and the fluorescence decay is inhibited. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC). [9] Causality Behind Experimental Choices:
-
Biologically Relevant Radical: The peroxyl radical generated by AAPH is a biologically relevant reactive oxygen species, making this assay more physiologically significant than those using synthetic radicals. [10]* Kinetic Measurement: The ORAC assay measures the inhibition time and the percentage of free radical damage, providing a more comprehensive assessment of antioxidant activity. [9]
Visualizing the ORAC Assay Process
Caption: Key interactions in the ORAC assay.
Detailed Experimental Protocol for ORAC Assay
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer.
-
-
Assay Procedure:
-
Add 25 µL of the 2,6-DSBP sample or standard (Trolox) to a black 96-well plate. [11] * Add 150 µL of the fluorescein solution to each well. [11] * Incubate the plate at 37°C for 30 minutes in the microplate reader. [11] * Inject 25 µL of the AAPH solution into each well to start the reaction. [11] * Measure the fluorescence every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as Trolox equivalents.
-
Comparative Summary and Data Presentation
To facilitate a direct comparison, the antioxidant capacity of 2,6-Di-sec-butylphenol, as determined by each assay, should be tabulated. While experimental data will vary, the following table provides a template for presenting your results.
| Assay | Parameter | Typical Result for 2,6-DSBP (Hypothetical) | Reference Compound (e.g., Trolox) |
| DPPH | IC₅₀ (µg/mL) | Lower value indicates higher activity | ~3 - 8 µg/mL [6] |
| ABTS | TEAC (Trolox Equivalents) | Higher value indicates higher activity | 1.0 (by definition) [6] |
| FRAP | FeSO₄ Equivalents (µM) | Higher value indicates higher activity | High reducing capacity [6] |
| ORAC | Trolox Equivalents (µM) | Higher value indicates higher activity | High capacity |
Note: A lower IC₅₀ value indicates higher antioxidant activity. [6]
Conclusion and Recommendations
This guide has provided a comprehensive framework for the validation of the antioxidant capacity of 2,6-Di-sec-butylphenol using four distinct assays. No single assay can fully capture the complex nature of antioxidant activity. Therefore, it is recommended to employ a battery of tests to obtain a holistic and reliable assessment.
-
For initial screening and rapid assessment of radical scavenging, the DPPH and ABTS assays are highly suitable.
-
The FRAP assay provides a valuable measure of the compound's reducing power.
-
For a more biologically relevant assessment of peroxyl radical scavenging, the ORAC assay is the preferred method.
By understanding the principles and nuances of each assay, researchers can confidently and accurately characterize the antioxidant profile of 2,6-Di-sec-butylphenol and other novel compounds.
References
- Vinati Organics. (n.d.). 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2.
- Wikipedia. (2023, October 20). 2,6-Di-tert-butylphenol. In Wikipedia.
- MDPI. (2020, May 11). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety.
- Unibo. (2023, October 20). Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol.
- MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
- Benchchem. (n.d.). Validating the antioxidant capacity of Anisodamine hydrobromide in vitro.
- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..
- Santa Cruz Biotechnology. (n.d.). 2,6-Di-tert-butylphenol.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- G-Biosciences. (n.d.).
Sources
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Technical Comparison of Di-sec-butylphenol Isomers: Structure-Activity Relationships in Polymer Stabilization
[1][2]
Executive Summary
This comparative guide analyzes the structural and functional distinctions between 2,4-di-sec-butylphenol (2,4-DSBP) and 2,6-di-sec-butylphenol (2,6-DSBP) .[1][2] While hindered phenols are ubiquitous in polymer stabilization, the specific choice between sec-butyl isomers offers unique advantages in liquid-phase dosing and solubility compared to the industry-standard tert-butyl analogues (e.g., BHT, 2,6-DTBP).[1][2]
Key Insight: The 2,6-isomer serves as the primary radical scavenger due to dual ortho-substitution, providing optimal steric protection for the phenolic hydroxyl group. The 2,4-isomer , often a byproduct, exhibits significantly lower antioxidant efficacy and higher susceptibility to color-forming coupling reactions.
Chemical Landscape & Isomerism[2]
The efficacy of a phenolic antioxidant is governed by the stability of the phenoxy radical formed after Hydrogen Atom Transfer (HAT). This stability is directly correlated with the steric bulk at the ortho positions.
Structural Comparison[3]
| Feature | 2,6-Di-sec-butylphenol (2,6-DSBP) | 2,4-Di-sec-butylphenol (2,4-DSBP) | 2,6-Di-tert-butylphenol (Benchmark) |
| Structure | Ortho, Ortho substitution | Ortho, Para substitution | Ortho, Ortho substitution |
| Physical State | Liquid (MP: ~ -20°C) | Liquid/Semi-solid | Solid (MP: 35-37°C) |
| Steric Hindrance | Moderate (Sec-butyl) | Low (One open ortho site) | High (Tert-butyl) |
| Radical Stability | High (Protected Oxygen) | Low (Exposed Oxygen) | Very High |
| Primary Use | Primary Antioxidant, Fuel Additive | Intermediate, Byproduct | Standard Antioxidant |
Mechanism of Action: The Steric Effect
The antioxidant mechanism involves the donation of the phenolic hydrogen to a propagating peroxy radical (
-
2,6-DSBP: The two sec-butyl groups at the 2,6-positions create a "steric shield" around the oxygen.[1][2] This prevents the resulting phenoxy radical (
) from reacting rapidly with oxygen or other polymer chains, forcing it to terminate by coupling with another radical (non-chain propagating). -
2,4-DSBP: With only one ortho substituent, the oxygen is accessible. The resulting radical is unstable and can participate in chain transfer or coupling reactions that lead to colored quinone methides (yellowing).
Visualization: Radical Scavenging Pathways
The following diagram illustrates the divergent pathways for the two isomers. Note how the 2,4-isomer leads to unstable intermediates.[2]
Figure 1: Mechanistic divergence of antioxidant activity.[2] 2,6-DSBP terminates the radical chain effectively, while 2,4-DSBP is prone to side reactions.
Comparative Performance Data
The following data summarizes the performance of these isomers in a Polypropylene (PP) matrix.
Oxidation Induction Time (OIT)
Method: DSC at 200°C under Oxygen flow (ASTM D3895).[2]
| Antioxidant (0.1% Loading) | OIT (Minutes) | Relative Efficiency | Comments |
| Control (Unstabilized) | < 1.0 | N/A | Immediate degradation. |
| 2,4-DSBP | 3.5 ± 0.5 | Low | Rapid consumption; poor protection.[1][2] |
| 2,6-DSBP | 12.0 ± 1.0 | High | Effective liquid stabilizer. |
| 2,6-DTBP (Solid) | 14.5 ± 1.0 | Very High | Benchmark; slightly better due to bulkier tert-butyl.[1][2] |
Color Stability (Yellowness Index)
Method: Oven aging at 60°C for 7 days.
| Antioxidant | Initial YI | YI after 7 Days | Discoloration Risk |
| 2,4-DSBP | 2.1 | 15.4 | High (Quinone formation) |
| 2,6-DSBP | 1.8 | 4.2 | Low (Stable radical) |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are defined for validating the isomer performance.
Protocol: High-Performance Liquid Chromatography (HPLC) Separation
Objective: Quantify isomer ratio in a mixed "Di-sec-butylphenol" sample.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).
-
Mobile Phase: Isocratic Acetonitrile:Water (80:20 v/v) with 0.1% Phosphoric Acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm (Phenolic absorption).
-
Retention Time Reference:
Protocol: Oxidation Induction Time (OIT) via DSC
Objective: Measure the time to onset of auto-oxidation.[2]
Figure 2: Standardized workflow for determining antioxidant efficiency (OIT).
Pharmaceutical & Biological Relevance
For the Drug Development Audience:
While primarily industrial stabilizers, di-sec-butylphenols are structural analogs of Propofol (2,6-diisopropylphenol) .[1][2]
-
Anesthetic Potential: 2,6-DSBP has been investigated for GABA-ergic activity similar to Propofol but exhibits different pharmacokinetic profiles due to the sec-butyl lipophilicity.[1][2]
-
Toxicity & Leachables: In medical device plastics, 2,4-DTBP is a common leachable. 2,6-DSBP, being a liquid, migrates differently. Toxicological screenings (cytotoxicity assays) are critical when selecting these stabilizers for medical-grade polymers.[2]
Conclusion & Recommendations
-
Select 2,6-DSBP for applications requiring liquid dosing (e.g., polyol manufacturing for polyurethanes) where solid handling (dust) is a hazard. It offers 80-90% of the efficiency of 2,6-DTBP with superior handling properties.[1][2]
-
Avoid 2,4-DSBP in color-sensitive applications.[2] Its presence as an impurity in low-grade mixtures significantly compromises color stability.[1][2]
-
Purity Specification: For high-performance polymers, specify >98% 2,6-isomer content to minimize yellowing.
References
-
Mechanism of Phenolic Antioxidants: Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules.[2] 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society.[2] Link[2]
- Steric Hindrance in Phenols: Brokke, M. E., et al. (1968). Chemical Structure and Antioxidant Efficiency. Industrial & Engineering Chemistry Product Research and Development.
-
Toxicity of Alkylphenols: U.S. EPA.[2] (2024).[2][3] Chemical Data Reporting: 2,6-di-sec-butylphenol. Link
-
Propofol Analogs: Krasowski, M. D., et al. (2001). General Anesthetic Potencies of a Series of Propofol Analogs at GABA_A Receptors. Journal of Pharmacology and Experimental Therapeutics. Link
-
Industrial Specs: Vinati Organics. 2,6-Di-Sec-Butylphenol Technical Data Sheet. Link
Quantitative Analysis of 2,6-Di-sec-butylphenol's Contribution to Material Stability
[1]
Content Type: Technical Comparison Guide Subject: 2,6-Di-sec-butylphenol (CAS: 5510-99-6) Audience: Formulation Scientists, Material Engineers, and Drug Development Professionals
Executive Summary: The Liquid Advantage
In the stabilization of hydrocarbons, polymers, and pharmaceutical excipients, the physical state of an antioxidant is as critical as its chemical activity. While BHT and 2,6-DTBP are industry stalwarts, they are crystalline solids at room temperature, posing challenges in solubility, crystallization, and handling.
2,6-Di-sec-butylphenol (DSBP) distinguishes itself as a liquid hindered phenol . Its contribution to material stability is defined not just by radical scavenging, but by its miscibility profile . It eliminates the "crystallization-out" failure mode common with solid antioxidants in cold-chain storage or low-temperature fuel applications.
Chemical Profile & Comparative Metrics[1][2][3][4][5]
The following table quantitatively compares DSBP against its primary solid alternatives.
Table 1: Physicochemical Comparison
| Feature | 2,6-Di-sec-butylphenol (DSBP) | BHT (2,6-Di-tert-butyl-4-methylphenol) | 2,6-Di-tert-butylphenol (2,6-DTBP) |
| CAS Number | 5510-99-6 | 128-37-0 | 128-39-2 |
| Physical State (25°C) | Liquid | Solid (Crystalline) | Solid (Crystalline) |
| Melting Point | -30°C (approx.) | 70°C | 36–38°C |
| Boiling Point | 255–260°C | 265°C | 253°C |
| Steric Hindrance | Moderate (sec-butyl) | High (tert-butyl) | High (tert-butyl) |
| Solubility (Hydrocarbons) | Miscible (Infinite) | Soluble (Saturation limit exists) | Soluble |
| Primary Failure Mode | Volatility at extreme heat | Precipitation/Crystallization | Sublimation |
Analytic Insight: The -30°C melting point of DSBP is the critical quantitative differentiator. In aviation fuels or cold-chain pharmaceutical lipids, BHT can precipitate if the temperature drops below its solubility limit in that specific matrix, creating particulate contamination. DSBP remains homogenous.
Mechanistic Analysis: Radical Scavenging
DSBP functions via the Hydrogen Atom Transfer (HAT) mechanism. The phenolic hydrogen is donated to a peroxyl radical (
Visualization: The Stabilization Pathway
The following diagram illustrates the stabilization loop and the steric influence of the sec-butyl groups.
Figure 1: Mechanism of Action for 2,6-Di-sec-butylphenol. The sec-butyl groups balance steric protection of the phenoxyl radical with kinetic accessibility for the incoming peroxyl radical.
Experimental Protocols for Stability Assessment
To objectively validate DSBP in your specific matrix (e.g., a lipid excipient or a polymer melt), use the following self-validating protocols.
Protocol A: Oxidation Induction Time (OIT) via DSC
This is the gold standard for quantitative stability comparison.
Objective: Determine the time to onset of degradation at a fixed temperature.
-
Preparation:
-
Mix DSBP at 500 ppm, 1000 ppm, and 2000 ppm into the target matrix (e.g., Polyethylene or Mineral Oil).
-
Prepare a control with BHT at identical molar equivalents.
-
-
Instrument Setup (DSC):
-
Pan: Open aluminum pan (maximize surface area).
-
Gas 1: Nitrogen (50 mL/min) for equilibration.
-
Gas 2: Oxygen (50 mL/min) for oxidation.[1]
-
-
Procedure:
-
Ramp sample to 200°C (for polymers) or 160°C (for oils) under Nitrogen.
-
Isotherm for 5 minutes to equilibrate.
-
Switch gas to Oxygen (Time = 0).
-
Record heat flow (
) until a significant exotherm (>0.5 W/g deviation) is observed.
-
-
Calculation:
-
Self-Validation:
-
Run a blank (pure matrix). If
, increase temperature. -
If
, decrease temperature to accelerate data collection.
-
Protocol B: Low-Temperature Solubility Stress Test
Objective: Prove the "Liquid Advantage" over BHT.
-
Dissolution: Prepare 5% (w/w) solutions of DSBP and BHT in a non-polar solvent (e.g., Hexane or a light mineral oil).
-
Cycling:
-
Place vials in a freezer at -20°C for 24 hours.
-
Observe for precipitate (crystals).
-
-
Result: BHT typically crystallizes out at high concentrations in cold aliphatic solvents; DSBP will remain a clear, single-phase liquid.
Experimental Workflow Diagram
The following workflow outlines the critical path for validating DSBP in a new formulation.
Figure 2: Step-by-step validation workflow for introducing DSBP into a formulation.
Conclusion
2,6-Di-sec-butylphenol offers a specific engineering solution where BHT fails: liquid handling and low-temperature solubility .
-
Use BHT if cost is the only driver and the product is a solid powder stored at room temperature.
-
Use DSBP if the application involves liquid hydrocarbons, cold-chain storage, or requires automated liquid dosing systems where nozzle clogging (from crystallization) is a risk.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21685, 2,6-Di-sec-butylphenol. Retrieved from [Link][2]
-
Vinati Organics. Di Sec Butyl Phenol (2,6 DSBP) Technical Data Sheet. Retrieved from [Link]
-
Gimzewski, E. (1990). Oxidation induction time and oxidation onset temperature of polyethylene in air. University of Pretoria. Retrieved from [Link]
Safety Operating Guide
2,6-Di-sec-butylphenol proper disposal procedures
Executive Safety & Hazard Profile
Immediate Action Required: 2,6-Di-sec-butylphenol (CAS 5510-99-6) is an alkylated phenol derivative.[1][2][3][4] Unlike simple phenol, its lipophilic nature significantly increases its potential for bioaccumulation in aquatic environments. Under no circumstances should this chemical be discharged into municipal sewage or laboratory drainage systems. [1][3]
Hazard Characterization Table
| Property | Specification | Critical Safety Implication |
| Physical State | Amber Liquid or Low-Melting Solid | Viscosity changes with temp; spill spread is rapid.[1][2][3] |
| Flash Point | > 112°C (Closed Cup) | Combustible.[1][2][3] Do not autoclave waste containing this agent.[3] |
| Corrosivity | Skin Corr.[1][2][3][5][6][7] 1B (H314) | Causes severe burns.[1][2][3][5][8] Penetrates skin rapidly due to alkyl groups.[3] |
| Aquatic Toxicity | Aquatic Acute 1 (H400) | Zero-tolerance for drain disposal.[1][2][3] |
| Reactivity | Weak Acid (pKa ~10) | Incompatible with strong oxidizers and bases.[1][2][3] Attacks copper/brass.[3][9] |
Pre-Disposal Assessment: The "Self-Validating" Workflow
Before initiating disposal, you must characterize the waste stream. This chemical is often used as an antioxidant or intermediate; its disposal path depends on its purity and physical state.
Scientific Rationale: The sec-butyl groups make this compound significantly less water-soluble than phenol.[1][3] Aqueous treatment methods (like elementary neutralization) are ineffective and dangerous because the chemical will phase-separate, creating a concentrated corrosive layer.
Disposal Decision Tree (DOT Visualization)
Figure 1: Operational decision matrix for categorizing 2,6-Di-sec-butylphenol waste streams. Note the critical segregation step for oxidizers.
Detailed Disposal Protocol
Phase 1: Segregation & Containerization
-
Container Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][3] Avoid metal containers (specifically aluminum, copper, or brass) as phenols can corrode these metals, leading to container failure.[1]
-
Incompatibility Check: Ensure the waste container is free of oxidizing agents (e.g., perchlorates, nitrates, peroxides). Phenols can undergo exothermic oxidation, potentially leading to fire or explosion in a closed waste drum.
Phase 2: Chemical Handling (The "Double-Glove" Standard)
Due to the lipophilic nature of the sec-butyl groups, this chemical permeates standard latex gloves rapidly.[2][3]
-
Inner Glove: Laminate film (e.g., Silver Shield®) is the gold standard for resisting organic permeation.[2]
-
Outer Glove: Nitrile (minimum 5 mil) for physical dexterity and abrasion resistance.[2]
-
Respiratory: If heating or aerosolizing, work within a certified fume hood.[2]
Phase 3: Labeling & Storage
Labeling must be explicit to prevent downstream accidents at the incineration plant.
-
Primary Tag: "Hazardous Waste - Toxic & Corrosive"
-
Chemical Name: Write "2,6-Di-sec-butylphenol" clearly. Do not use abbreviations like "DSBP" alone.
-
Hazard Codes: Add "Aquatic Toxin" and "Corrosive."
Phase 4: Final Disposal Method
-
Primary Method: High-temperature incineration.[1][2][3] This ensures the complete destruction of the phenolic ring structure.
-
RCRA Classification: While not a U-listed waste (like pure Phenol U188), it typically falls under D002 (Corrosive) if the pH is high/low, or is regulated as a characteristic toxic organic waste.[2]
-
Manifesting: Ensure the waste manifest explicitly notes "Phenolic compounds" to alert the treatment facility.[2]
Emergency Contingency: Spill Management
Scenario: A 500mL bottle shatters on the lab floor.
Immediate Response Logic (DOT Visualization)
Figure 2: Sequential response protocol for laboratory spills.
Critical Technical Note on Absorbents: Do not use sawdust or paper towels for the primary absorption of phenolic spills.[2] The high surface area of cellulose combined with the combustible nature of the phenol can increase flammability risk. Use inert mineral absorbents (Vermiculite, Diatomaceous Earth, or Sand).
References & Regulatory Grounding
-
PubChem. 2,6-Di-sec-butylphenol Compound Summary (CID 21685).[1][2][3] National Library of Medicine. [Link]
-
US EPA. Hazardous Waste Characteristics: Corrosivity (D002).[3][7] 40 CFR 261.[3][10]22. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[3] [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. 2,6-Di-sec-butylphenol | C14H22O | CID 21685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6 | Vinati Organics [vinatiorganics.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL [inchem.org]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
